Product packaging for 4-Chloro-6-methoxyquinoline(Cat. No.:CAS No. 4295-04-9)

4-Chloro-6-methoxyquinoline

Cat. No.: B1361528
CAS No.: 4295-04-9
M. Wt: 193.63 g/mol
InChI Key: BEOVBLPXVFICSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B1361528 4-Chloro-6-methoxyquinoline CAS No. 4295-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOVBLPXVFICSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962806
Record name 4-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-04-9
Record name 4295-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxyquinoline, a key heterocyclic compound with applications in synthetic chemistry and as an intermediate in the development of pharmacologically active molecules. This document details its fundamental characteristics, outlines experimental protocols for their determination, and situates the compound in the context of relevant biological pathways.

Core Physicochemical Properties

This compound is a substituted quinoline with the molecular formula C₁₀H₈ClNO.[1] Its structure, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position, imparts specific chemical reactivity and physical characteristics that are crucial for its application in further chemical synthesis.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, computationally predicted values from reliable sources are included and are duly noted.

PropertyValueData TypeSource
Molecular Formula C₁₀H₈ClNO---PubChem[1]
Molecular Weight 193.63 g/mol ---PubChem[1]
Melting Point Not availableExperimental---
Boiling Point Not availableExperimental---
Aqueous Solubility Not availableExperimental---
pKa (most basic) 2.8 (Predicted)PredictedPubChem[1]
logP (Octanol-Water Partition Coefficient) 2.8 (Predicted)Predicted (XLogP3)PubChem[1]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are standard and robust protocols widely used in the field of medicinal and organic chemistry.

Synthesis of this compound

A common and effective method for the synthesis of 4-chloroquinolines is through the chlorination of the corresponding 4-hydroxyquinoline precursor.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-6-methoxyquinoline.

  • Chlorination: Add phosphorus oxychloride (POCl₃) in excess to the flask. The POCl₃ can serve as both the reactant and the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.

Protocol:

  • Sample Preparation: Ensure the synthesized this compound is a fine, dry powder.[2] If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4]

  • Measurement: Place the capillary tube in a melting point apparatus.[3]

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

  • Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. While this compound is expected to be a solid at room temperature, this protocol is relevant for related liquid quinoline derivatives.

Protocol (Capillary Method):

  • Sample Preparation: Place a small amount of the liquid sample into a small test tube.

  • Capillary Insertion: Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).[5]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the aqueous phase by centrifugation or filtration.[9]

  • Quantification: Determine the concentration of this compound in the clear aqueous supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values.

Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[10]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]

  • pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.[10][11]

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[12]

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a series of standard compounds with known logP values and determine their retention times.[13]

  • Correlation: Create a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known logP values.[14]

  • Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

  • logP Calculation: Calculate the log k' for this compound and use the calibration curve to determine its logP value.[14]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound from a 4-hydroxyquinoline precursor.

G cluster_start Starting Material cluster_process Chlorination cluster_workup Work-up & Purification cluster_product Final Product 4_hydroxy_6_methoxyquinoline 4-Hydroxy-6-methoxyquinoline POCl3 Phosphorus Oxychloride (POCl3) 4_hydroxy_6_methoxyquinoline->POCl3 Reacts with Reflux Heating (Reflux) POCl3->Reflux Quenching Quenching with Ice Reflux->Quenching Neutralization Neutralization (e.g., NaHCO3) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization 4_chloro_6_methoxyquinoline This compound Recrystallization->4_chloro_6_methoxyquinoline

Caption: Synthetic workflow for this compound.

Physicochemical Property Determination Workflow

This diagram outlines the logical flow for determining the key physicochemical properties of a synthesized compound like this compound.

G cluster_physchem Physicochemical Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Check Purity Assessment (e.g., HPLC, Melting Point) Characterization->Purity_Check Melting_Point Melting Point Purity_Check->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Purity_Check->Solubility pKa pKa (Potentiometric Titration) Purity_Check->pKa logP logP (RP-HPLC) Purity_Check->logP

Caption: Experimental workflow for physicochemical characterization.

Relevant Biological Signaling Pathway

While this compound itself is not a known direct modulator of signaling pathways, it serves as a crucial intermediate in the synthesis of more complex molecules, such as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Quinoline-based Inhibitors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

References

synthesis of 4-Chloro-6-methoxyquinoline from 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of a robust synthetic route for 4-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical research and development, starting from the readily available precursor, 4-methoxyaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflow.

The synthesis is a two-step process commencing with the formation of the quinoline core via a Gould-Jacobs type reaction, followed by a chlorination step. This methodology is well-established and provides a reliable pathway to the target compound.

Experimental Workflow

The overall synthetic pathway from 4-methoxyaniline to this compound is depicted below.

Synthesis_Workflow 4-methoxyaniline 4-methoxyaniline Step1_Reaction Condensation & Cyclization 4-methoxyaniline->Step1_Reaction Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Step1_Reaction 4-hydroxy-6-methoxyquinoline 4-hydroxy-6-methoxyquinoline Step1_Reaction->4-hydroxy-6-methoxyquinoline Gould-Jacobs Reaction Step2_Reaction Chlorination 4-hydroxy-6-methoxyquinoline->Step2_Reaction POCl3 POCl3 POCl3->Step2_Reaction This compound This compound Step2_Reaction->this compound

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-methoxyanilineC₇H₉NO123.1557-59
4-hydroxy-6-methoxyquinolineC₁₀H₉NO₂175.18~239[1]
This compoundC₁₀H₈ClNO193.63118-120

Table 2: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Formation of 4-hydroxy-6-methoxyquinoline4-methoxyaniline, Diethyl (ethoxymethylene)malonateDiphenyl ether~2452~100[2]
2Chlorination4-hydroxy-6-methoxyquinoline, Phosphorus oxychloride (POCl₃)TolueneReflux2~98

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6-methoxyquinoline

This step follows the principles of the Gould-Jacobs reaction, a well-established method for quinoline synthesis.[3][4]

Methodology:

  • Condensation: 4-methoxyaniline is reacted with diethyl ethoxymethylenemalonate. This reaction is typically performed at an elevated temperature to facilitate the condensation and subsequent elimination of ethanol.

  • Cyclization: The resulting intermediate, an anilidomethylenemalonate, undergoes thermal cyclization at a high temperature. A high-boiling point solvent such as diphenyl ether is commonly used to achieve the necessary temperature for the ring-closure reaction.[2]

  • Hydrolysis and Decarboxylation: The cyclized product, an ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is then subjected to hydrolysis to the corresponding carboxylic acid, followed by decarboxylation to yield 4-hydroxy-6-methoxyquinoline. In some procedures, the decarboxylation can occur in situ at the high reaction temperature.[2][3]

Detailed Protocol:

A procedure analogous to the synthesis of similar 4-hydroxyquinolines is as follows:

  • A mixture of 4-methoxyaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated.

  • The resulting intermediate is added to a high-boiling solvent like diphenyl ether and heated to approximately 245 °C for 2 hours.[2]

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a non-polar solvent like hexane to precipitate the product.[2]

  • The solid is collected by filtration, washed with a suitable solvent such as ethyl acetate, and dried to afford 4-hydroxy-6-methoxyquinoline.[2] The reported yield for a similar process is nearly quantitative.[2]

Step 2: Synthesis of this compound

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride (POCl₃).[5]

Methodology:

The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism where the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[5]

Detailed Protocol:

  • To a flask containing 4-hydroxy-6-methoxyquinoline, add phosphorus oxychloride (POCl₃) in a suitable solvent like toluene.[6] An excess of POCl₃ can also be used as both the reagent and the solvent.[5]

  • The reaction mixture is heated to reflux (approximately 100-110 °C) for a period of 2 to 6 hours.[5][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, the mixture is cooled to room temperature.[5]

  • Excess POCl₃ is removed under reduced pressure.[5]

  • The residue is carefully quenched by pouring it into a mixture of ice and a base, such as a saturated aqueous sodium bicarbonate solution, with vigorous stirring.[6]

  • The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to obtain the final product with high purity.[7]

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions and safety protocols.

References

A Comprehensive Technical Guide to 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-6-methoxyquinoline, a key chemical intermediate in medicinal chemistry. The document details its chemical properties, synthesis, and significant role in the development of targeted therapeutics, particularly in oncology.

Chemical Identity and Properties

This compound is a substituted quinoline ring system. The strategic placement of a chlorine atom at the 4-position and a methoxy group at the 6-position makes it a versatile precursor for the synthesis of a wide range of biologically active molecules.

PropertyValueReference
CAS Number 4295-04-9[1][2]
Molecular Formula C₁₀H₈ClNO[1][2]
Molecular Weight 193.63 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Not available
Appearance Solid (form may vary)
Storage Temperature Inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis of Quinoline Derivatives

The synthesis of chloro-methoxy-substituted quinolines is a critical process for the pharmaceutical industry. A common approach involves the synthesis of a hydroxyquinoline precursor, followed by a chlorination step. While the search results provide detailed methodologies for the synthesis of the closely related 4-Chloro-6,7-dimethoxyquinoline, the principles can be adapted for this compound. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of chloro-methoxy-substituted quinolines can be conceptualized as a multi-stage process, often starting from readily available acetophenones. This workflow highlights the key transformations required to construct the quinoline core and introduce the necessary functionalities.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A Substituted Acetophenone B Nitration A->B C Condensation B->C D Reduction & Cyclization C->D E Hydroxy-methoxyquinoline D->E F Chlorination E->F G This compound F->G

Caption: General two-stage synthetic workflow for 4-Chloro-methoxyquinolines.

Experimental Protocol: Synthesis of a Related Compound, 4-Chloro-6,7-dimethoxyquinoline

The following protocol for the synthesis of the analogous 4-chloro-6,7-dimethoxyquinoline is adapted from established methods and illustrates the key chemical transformations.[4][5][6]

Step 1: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

This intermediate can be prepared from 3,4-dimethoxyacetophenone through a sequence of nitration, condensation, and reductive cyclization.[5][6]

  • Nitration: 3,4-dimethoxyacetophenone is nitrated to yield 2-nitro-4,5-dimethoxyacetophenone.[5][6]

  • Condensation: The nitrated product is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[5][6]

  • Reduction and Cyclization: A hydrogenation reaction of the propenone derivative leads to reduction of the nitro group and subsequent intramolecular cyclization to afford 4-hydroxy-6,7-dimethoxyquinoline.[5][6]

Step 2: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent.[4][6]

  • Materials:

    • 4-hydroxy-6,7-dimethoxyquinoline

    • Phosphorus oxychloride (POCl₃)

    • Diethylene glycol dimethyl ether (diglyme) or another suitable solvent

    • 10% Potassium carbonate solution

    • Ethanol and Ethyl acetate for recrystallization

  • Procedure:

    • Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline and a suitable solvent like diglyme.[6]

    • With stirring, add the chlorinating agent, for example, phosphorus oxychloride (POCl₃).[6]

    • Heat the reaction mixture to 90-100°C for 4 to 12 hours.[6]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to approximately 20°C.[6]

    • Slowly and carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a 10% potassium carbonate solution until the pH is approximately 7-8.[6]

    • Filter the solid precipitate, wash it with water, and dry it to obtain the crude 4-chloro-6,7-dimethoxyquinoline.[6]

    • Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v).[6]

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[7] this compound and its analogues are crucial intermediates in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[7]

Role as a Synthetic Intermediate

The chlorine atom at the 4-position of the quinoline ring is a key reactive site for nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various side chains and functional groups, enabling the synthesis of large libraries of compounds for drug screening. Derivatives of similar chloro-methoxyquinolines are key components of approved anticancer drugs such as:

  • Cabozantinib and Tivozanib: These drugs, used to treat various cancers, are synthesized using the related 4-chloro-6,7-dimethoxyquinoline intermediate.[5][7]

  • Lenvatinib: This multi-target tyrosine kinase inhibitor is synthesized using the related 4-chloro-7-methoxyquinoline-6-carboxamide intermediate.[8]

Targeted Signaling Pathways

Derivatives of this compound often exert their therapeutic effects by inhibiting key signaling pathways that are dysregulated in cancer.[7] A prominent target for many quinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Biological Activity of Derivatives

While this compound itself is primarily a synthetic precursor, its derivatives have shown a wide range of biological activities. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, and derivatives have also been explored for such properties.[7] The primary focus, however, remains in oncology. The table below summarizes the activity of some quinoline derivatives, highlighting their potential as anticancer agents.

CompoundTarget Cell LineIC₅₀ (µM)Reference
Derivative 12f A549 (Lung)Potent Inhibitor[7]
Derivative 12r HCT116 (Colon)Potent Inhibitor[7]
Derivative 12c *MCF-7 (Breast)Potent Inhibitor[7]
Tivozanib VEGFR1, VEGFR2, VEGFR30.030, 0.0065, 0.015[5]

Note: The specific structures for derivatives 12f, 12r, and 12c are detailed in the cited literature. The original source did not provide specific IC₅₀ values but identified them as potent inhibitors.[7]

Conclusion

This compound is a valuable building block in modern medicinal chemistry. Its utility as a versatile intermediate for the synthesis of potent kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility of this and related compounds, combined with the clinical success of their derivatives, ensures that the quinoline scaffold will continue to be a significant focus of drug discovery and development efforts.

References

4-Chloro-6-methoxyquinoline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-6-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, and conformational analysis of this compound (C₁₀H₈ClNO). While this compound is a recognized chemical entity, detailed experimental data from single-crystal X-ray diffraction is not widely available in the public literature. Therefore, this document focuses on its fundamental molecular properties, predicted spectroscopic data based on its constituent functional groups, and a theoretical examination of its conformation. Furthermore, it supplies detailed, generalized experimental protocols for its synthesis and characterization using modern analytical techniques, including X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, supplemented by computational analysis methods. The guide is intended to serve as a foundational resource for researchers working with this and related quinoline scaffolds.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The quinoline core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of physicochemical and biological properties. The presence of a chlorine atom at the 4-position makes it susceptible to nucleophilic substitution, rendering it a versatile synthetic intermediate. The methoxy group at the 6-position acts as an electron-donating group, influencing the electronic landscape of the aromatic system.

Basic physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[PubChem][1]
Molecular Weight 193.63 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 4295-04-9[PubChem][1]
InChIKey BEOVBLPXVFICSP-UHFFFAOYSA-N[PubChem][1]
SMILES COC1=CC2=C(C=CN=C2C=C1)Cl[PubChem][1]

Molecular Structure and Conformational Analysis

X-ray Crystallography Data

As of this guide's publication, a definitive single-crystal X-ray structure for this compound has not been found in publicly accessible databases. However, analysis of the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, reveals that the quinoline ring system is almost planar.[2] It is therefore predicted that this compound also possesses a predominantly planar conformation, with the methoxy group's methyl carbon slightly out of the plane.

Conformational Analysis

The conformation of this compound is expected to be rigid due to the aromaticity of the quinoline core. The primary conformational flexibility would arise from the rotation of the methoxy group around the C6-O bond. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to determine the rotational energy barrier and the preferred orientation of the methoxy group relative to the quinoline plane. Such studies typically reveal that the conformer where the methyl group is coplanar with the aromatic ring is a low-energy state.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityProtons
H28.5 - 8.7Doublet1H
H37.3 - 7.5Doublet1H
H57.2 - 7.4Doublet1H
H77.4 - 7.6Doublet of Doublets1H
H87.9 - 8.1Doublet1H
-OCH₃3.9 - 4.1Singlet3H
¹³C NMR Predicted Chemical Shift (δ, ppm)Carbon
C2~150CH
C3~122CH
C4~142C-Cl
C4a~148C
C5~104CH
C6~158C-O
C7~122CH
C8~131CH
C8a~145C
-OCH₃55 - 56CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Predicted Assignment
3100 - 3000Aromatic C-H Stretch
2950 - 2850Aliphatic C-H Stretch (-OCH₃)
1620 - 1580C=C Aromatic Ring Stretch
1500 - 1450C=N Aromatic Ring Stretch
1250 - 1200Aryl-O Asymmetric Stretch
1050 - 1000Aryl-O Symmetric Stretch
850 - 750C-Cl Stretch
UV-Vis Spectroscopy

For quinoline derivatives, multiple absorption bands are expected in the UV region. Based on data for 4-chloroquinoline, significant absorption maxima are anticipated in the ranges of 220-240 nm and 300-330 nm.[3] The exact λ-max values are dependent on the solvent used.

Experimental Protocols and Workflows

The following sections provide detailed, generalized protocols for the synthesis and structural elucidation of this compound.

Synthesis Workflow

A plausible synthetic route involves the chlorination of a 4-hydroxyquinoline precursor. This common pathway is efficient and utilizes readily available starting materials.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Purification 4-Methoxyaniline 4-Methoxyaniline 6-Methoxyquinolin-4-ol 6-Methoxyquinolin-4-ol 4-Methoxyaniline->6-Methoxyquinolin-4-ol Conrad-Limpach reaction with ethyl acetoacetate This compound This compound 6-Methoxyquinolin-4-ol->this compound Reflux with POCl₃ Purified Product Purified Product This compound->Purified Product Recrystallization (e.g., Ethanol) G A Crystal Growth (Slow evaporation of purified compound in suitable solvent) B Crystal Selection & Mounting (Select a single, defect-free crystal of ~0.1-0.3 mm) A->B C Data Collection (Mount on diffractometer, cool under N₂ stream, expose to X-ray beam) B->C D Data Processing (Integrate diffraction spots, apply corrections) C->D E Structure Solution (Determine initial atomic positions using direct methods or Patterson function) D->E F Structure Refinement (Optimize atomic positions and displacement parameters against experimental data) E->F G Structure Validation (Check for geometric sense and consistency) F->G H Final Structure (CIF File) (Bond lengths, angles, torsion angles, unit cell data) G->H G A Sample Preparation (Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent, e.g., CDCl₃, in an NMR tube) B Instrument Setup (Place tube in spectrometer, lock on solvent signal, and shim magnetic field) A->B C 1D ¹H Spectrum Acquisition (Acquire proton spectrum to observe chemical shifts, splitting, and integration) B->C D 1D ¹³C Spectrum Acquisition (Acquire proton-decoupled carbon spectrum to observe unique carbon environments) B->D E 2D Spectra (Optional) (Run COSY, HSQC, HMBC to establish connectivity) B->E F Data Processing & Analysis (Fourier transform, phase correction, integration, and peak picking) C->F D->F E->F G Structure Elucidation (Assign signals and confirm molecular structure) F->G

References

Navigating the Solubility Landscape of 4-Chloro-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the expected solubility trends based on structurally related compounds and provides detailed experimental protocols for precise determination.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that significantly influences its bioavailability, formulation, and efficacy in preclinical and clinical studies. For quinoline derivatives like this compound, solubility in organic solvents is paramount for various applications, including organic synthesis, purification, and formulation development. Generally, quinoline derivatives, due to their aromatic and heterocyclic nature, tend to exhibit good solubility in a range of organic solvents.[1] The polarity of the solvent plays a crucial role in determining the extent of solubility.

Estimated Solubility Profile

Based on the general solubility characteristics of quinoline derivatives, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that these are estimations, and experimental verification is highly recommended.

SolventChemical FormulaPolarity IndexExpected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2Soluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4Soluble
Dichloromethane (DCM)CH₂Cl₂3.1Soluble
EthanolC₂H₅OH4.3Soluble
MethanolCH₃OH5.1Soluble
Acetone(CH₃)₂CO5.1Soluble
AcetonitrileCH₃CN5.8Soluble
TolueneC₇H₈2.4Sparingly Soluble to Soluble

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method: A Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the analytical range of the quantification method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL or mol/L) = Concentration of diluted sample × Dilution factor

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 sep1 Allow solid to sediment or centrifuge equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze concentration (e.g., HPLC, UV-Vis) quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for experimental solubility determination.

Synthesis and Signaling Pathway Context

This compound is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[2][3][4][5] Understanding its synthesis is relevant for its application in drug discovery.

General Synthesis Workflow

The synthesis of this compound derivatives often involves a multi-step process, which can be generalized as follows:

G start Starting Materials (e.g., substituted aniline) step1 Cyclization start->step1 step2 Functional Group Interconversion (e.g., Nitration) step1->step2 step3 Chlorination step2->step3 end This compound Derivative step3->end

Caption: Generalized synthesis workflow for derivatives.

Relevance in Cell Signaling

Quinoline derivatives have been identified as potent inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.[2][3][6] The inhibition of this pathway can lead to decreased cell proliferation and survival, making it an attractive target for cancer therapy.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway and quinoline inhibition.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in various organic solvents is currently limited, this guide provides a foundational understanding of its expected solubility profile. More importantly, it equips researchers with a detailed experimental protocol to determine these values accurately. The provided context on its synthesis and its role as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway underscores the compound's significance in modern drug discovery and development. Experimental determination of its solubility is a critical step in unlocking its full therapeutic potential.

References

Spectroscopic Profile of 4-Chloro-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound (C₁₀H₈ClNO, Molecular Weight: 193.63 g/mol ).[1] Due to the limited availability of direct experimental spectra in publicly accessible databases, data from closely related analogs and computational predictions are included to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.7dH-2
~8.0dH-5
~7.5dH-8
~7.4ddH-7
~7.2dH-3
~3.9s-OCH₃

Note: Predicted values are based on the analysis of similar quinoline structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~158C-6
~150C-2
~148C-8a
~144C-4
~131C-5
~128C-7
~122C-4a
~121C-3
~105C-8
~56-OCH₃

Note: Predicted values are based on spectral data of analogous compounds.

Table 3: IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1600, ~1500, ~1450StrongAromatic C=C skeletal vibrations
~1250StrongAryl-O stretch (-OCH₃)
~850-800StrongC-Cl stretch

Note: PubChem indicates the availability of an FTIR spectrum for this compound, acquired using a KBr wafer technique.[1] The listed frequencies are characteristic absorptions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
193/195High[M]⁺/ [M+2]⁺ (isotopic peak for Cl)
178Medium[M-CH₃]⁺
158Medium[M-Cl]⁺
130Medium[M-Cl-CO]⁺

Note: The fragmentation pattern is based on data from the closely related compound 4-Chloro-6-methoxy-2-methylquinoline, which shows a base peak at m/z 207 and significant fragments at 164, 192, and 166.[2] The table above predicts the expected fragmentation for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a KBr beam splitter and a DTGS detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Acquisition (ESI):

    • Introduce the sample via direct infusion or a liquid chromatograph (LC).

    • Optimize ionization parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Acquire data in positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure Reporting Technical Report Structure->Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Versatility of the 4-Chloro-6-methoxyquinoline Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, 4-Chloro-6-methoxyquinoline has emerged as a critical building block in the synthesis of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the potential biological applications of the this compound scaffold, with a focus on its anticancer, antimalarial, and antimicrobial properties. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[1] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, which allows for the convenient introduction of various side chains that can be tailored to interact with the ATP-binding sites of specific kinases.[1][2]

Notably, this scaffold is a key intermediate in the synthesis of several approved tyrosine kinase inhibitors, including Cabozantinib and Tivozanib, which are used in the treatment of various cancers such as medullary thyroid carcinoma and renal cell carcinoma.[2] The anticancer effects of these derivatives are often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are provided as measures of potency.

Compound IDCancer Cell LineAssay TypeIC50 (µM)GI50 (µM)Reference
14m Leukemia (SR)Growth Inhibition0.133[3]
Non-Small Cell Lung Cancer (NCI-H226)Growth Inhibition0.343[3]
Colon Cancer (COLO205)Growth Inhibition0.401[3]
CNS Cancer (SF-295)Growth Inhibition0.328[3]
Melanoma (LOX IMVI)Growth Inhibition0.116[3]
Melanoma (SK-MEL-5)Growth Inhibition0.247[3]
Ovarian Cancer (NCI/ADR-RES)Growth Inhibition0.458[3]
Renal Cancer (CAKI-1)Growth Inhibition0.188[3]
Breast Cancer (T-47D)Growth Inhibition0.472[3]
Compound 2 Breast Cancer (MCF-7)Cytotoxicity< 10[4]
Kidney (HEK-293)Cytotoxicity< 10[4]
Breast Cancer (MDA-MB-231)Cytotoxicity< 10[4]

Antimalarial Activity: A Renewed Hope Against Resistance

The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine being a prime example. Research into this compound derivatives has revealed their potential to combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5] Structure-activity relationship studies have shown that modifications at the 3-position of the quinoline ring can lead to compounds with low nanomolar efficacy against multi-drug-resistant parasite strains.[5]

Quantitative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity of 6-Chloro-7-methoxy-4(1H)-quinolone derivatives against chloroquine-resistant (W2) and multi-drug-resistant (TM90-C2B) strains of P. falciparum. The half-maximal effective concentration (EC50) is used to indicate potency.

Compound IDP. falciparum StrainEC50 (nM)Reference
3 W2Low Nanomolar[5]
TM90-C2BLow Nanomolar[5]
4 W2Low Nanomolar[5]
TM90-C2BLow Nanomolar[5]
52 W26.25[5]
TM90-C2B5.98[5]
29 Dd24.8 ± 2.0[6]
24 Dd210.9 ± 1.9[6]
31 Dd25.9 ± 1.4[6]

Antimicrobial Activity: A Broad Spectrum of Potential

Beyond their anticancer and antimalarial properties, derivatives of the this compound scaffold have also been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The introduction of sulfonamide moieties at the 4-position, for instance, has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.[7]

Quantitative Antimicrobial Activity Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative against various bacterial strains.

Compound IDBacterial StrainMIC (mg/mL)Reference
Compound 4 Bacillus subtilis0.68[8]
Staphylococcus aureus1.35[8]
Escherichia coli2.7[8]
Pseudomonas aeruginosa2.7[8]
Salmonella typhi1.35[8]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate the biological activities of this compound derivatives, the following diagrams have been created using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start This compound Scaffold derivatization Chemical Derivatization start->derivatization purification Purification & Characterization (NMR, MS) derivatization->purification in_vitro In Vitro Assays (Anticancer, Antimalarial, Antimicrobial) purification->in_vitro data_analysis Data Analysis (IC50, EC50, MIC) in_vitro->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

General experimental workflow for the synthesis and evaluation of this compound derivatives.

egfr_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

vegf_signaling VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Simplified VEGF signaling pathway and the inhibitory action of this compound derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

1. Cell Seeding:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well.

  • Plates are incubated for 24 hours to allow for cell attachment.[10]

2. Compound Treatment:

  • Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to the desired concentrations.

  • The culture medium is removed from the wells and replaced with medium containing the test compounds.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are included.

  • Plates are incubated for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.[9]

  • The medium containing MTT is then removed, and the formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).[10][11]

4. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity Assay (P. falciparum)

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[12]

1. Parasite Culture:

  • Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[13]

  • The parasite culture is synchronized to the ring stage.[14]

2. Drug Dilution and Plate Preparation:

  • Test compounds are serially diluted in culture medium in a 96-well plate.

  • A suspension of parasitized red blood cells (1-2% parasitemia, 2% hematocrit) is added to each well.

  • Control wells with no drug (positive growth control) and wells with known antimalarial drugs are included.

3. Incubation and Lysis:

  • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[13]

  • After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

4. Fluorescence Measurement and Data Analysis:

  • The fluorescence intensity is measured using a fluorescence microplate reader.

  • The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by analyzing the dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[16]

2. Serial Dilution of the Compound:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][17]

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened for a wide range of biological activities. The demonstrated anticancer, antimalarial, and antimicrobial potential of its derivatives underscores the importance of continued research into this promising chemical scaffold. This technical guide provides a foundational resource for scientists and researchers to further explore and exploit the therapeutic potential of this compound and its analogues in the quest for new and effective medicines.

References

role of the chlorine atom at the 4-position in quinoline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Chlorine Atom at the 4-Position in Quinoline Reactivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials. The substitution pattern on the quinoline ring profoundly dictates its chemical behavior and biological activity. This technical guide focuses on the pivotal role of the chlorine atom at the 4-position, a substitution that transforms the quinoline core into a versatile and highly reactive intermediate. The electron-withdrawing nature of both the quinoline nitrogen and the chlorine atom activates the C4 position, rendering it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, primarily enabling facile access to a vast library of 4-substituted quinoline derivatives through nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the reactivity, detailed experimental protocols for key transformations, and quantitative data to guide synthetic strategies in drug discovery and materials science.

The Electronic Influence of the 4-Chloro Substituent

The reactivity of the 4-position in the quinoline ring is significantly influenced by the heterocyclic nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing effect (-I and -R), which reduces the electron density predominantly at the ortho (C2) and para (C4) positions.[1] This inherent electron deficiency makes these positions electrophilic and thus susceptible to nucleophilic attack.

The introduction of a chlorine atom at the C4 position further enhances this effect. Chlorine, being an electronegative atom, exerts a strong inductive electron-withdrawing effect (-I).[2][3] This amplifies the electrophilic character of the C4 carbon, making 4-chloroquinoline an excellent substrate for a variety of substitution reactions. The chlorine atom also serves as an effective leaving group, facilitating the displacement by a wide range of nucleophiles.[4]

Key Reactions of 4-Chloroquinoline

The enhanced electrophilicity of the C4 carbon makes 4-chloroquinoline a versatile precursor for introducing diverse functionalities. The most significant transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common and direct method for functionalizing the 4-position of chloroquinolines.[4][5] The reaction proceeds via a two-step addition-elimination mechanism.[1][6] First, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the aromaticity is restored by the elimination of the chloride ion, yielding the 4-substituted quinoline product.[1][6]

This methodology is widely employed for the synthesis of 4-aminoquinolines, a class of compounds famous for their antimalarial activity (e.g., Chloroquine).[4][7][8]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Mechanism cluster_end Products 4-Chloroquinoline 4-Chloroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) 4-Chloroquinoline->Meisenheimer + Nu-H (Addition) Product 4-Substituted Quinoline Meisenheimer->Product - Cl- (Elimination)

Caption: Generalized workflow for the SNAr reaction on 4-chloroquinoline.

The following table summarizes typical reaction conditions for the synthesis of 4-aminoquinolines from 4-chloroquinolines.

Starting MaterialNucleophileConditionsYield (%)Reference
4,7-DichloroquinolineN,N-dimethylethane-1,2-diamineNeat, 120-130 °C, 6-8 h-[9]
4,7-DichloroquinolineEthane-1,2-diamineNeat, 130 °C, 7 h-[9]
4,7-DichloroquinolineVarious alkylaminesDMSO, 140-180 °C, 20-30 min (Microwave)80-95%[5]
4-Chloroquinoline derivatives1,2,4-triazoleNeutral, acidic, or basic conditionsVariable[10]
3-(Trifluoromethyl)-4-chloroquinolineVarious anilinesEthanol, Reflux, 4 h75-90%(Assumed from general procedures)

This protocol is adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[9]

  • Reactant Preparation: In a round-bottom flask, place 4,7-dichloroquinoline (1.0 eq).

  • Reaction Setup: Add an excess of N,N-dimethyl-ethane-1,2-diamine (2.0 eq) to the flask. The reaction is run neat (without solvent).

  • Heating: Equip the flask with a condenser and heat the mixture to 120–130 °C with continuous stirring.

  • Reaction Time: Maintain the temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the residue in dichloromethane.

  • Extraction: Wash the organic layer with 5% aqueous NaHCO₃ solution, followed by water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope, especially for C-C and C-N bond formation with less reactive nucleophiles.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. 4-Chloroquinoline can be coupled with various aryl or vinyl boronic acids to produce 4-aryl or 4-vinylquinolines.[11] It is important to note the general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[12][13] This differential reactivity allows for selective coupling if other, more reactive halogens are present on the quinoline ring. For instance, in 6-bromo-4-chloroquinoline, Suzuki coupling can be performed selectively at the more reactive C6-Br position, leaving the C4-Cl untouched for subsequent functionalization.[12]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex L₂Pd(II)(Ar)Cl OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Pd(II)RComplex L₂Pd(II)(Ar)R Transmetal->Pd(II)RComplex RedElim Reductive Elimination Pd(II)RComplex->RedElim RedElim->Pd(0)L2 Ar-R 4-Arylquinoline (Ar-R) RedElim->Ar-R Ar-Cl 4-Chloroquinoline (Ar-Cl) Ar-Cl->OxAdd RB(OH)2 Boronic Acid (R-B(OH)₂) RB(OH)2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine.[14][15] It serves as a powerful alternative to classical SNAr, often proceeding under milder conditions and tolerating a wider range of functional groups. This reaction is particularly useful for coupling less nucleophilic amines or for substrates where SNAr reactions are sluggish. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency.[16][17]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex LPd(II)(Ar)Cl OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord AmidoComplex LPd(II)(Ar)(NR¹R²) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Ar-NR1R2 4-Aminoquinoline (Ar-NR¹R²) RedElim->Ar-NR1R2 Ar-Cl 4-Chloroquinoline (Ar-Cl) Ar-Cl->OxAdd Amine Amine (HNR¹R²) Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The following table summarizes typical conditions for palladium-catalyzed reactions involving chloroquinolines.

ReactionAryl HalideCoupling PartnerCatalyst/LigandBase/SolventConditionsYield (%)Ref.
Suzuki6-Bromo-4-chloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / 1,4-Dioxane:H₂O80-90 °C, 4-12 hHigh (Selective at C6)[12]
Suzuki4-Chloroquinoline derivativesVarious boronic acidsPd(PPh₃)₄---[11]
Buchwald-Hartwig2-Bromo-13α-estroneAnilinePd(OAc)₂ / X-PhosKOt-Bu / Toluene100 °C, 10 min (MW)Good to Excellent[16]
Buchwald-Hartwig6-Bromo-2-chloroquinolineVarious aminesPd₂(dba)₃ / BINAPNaOt-Bu / Toluene80 °C80-97% (Selective at C6)[18]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [11][12]

  • Inert Atmosphere: To an oven-dried flask, add the 4-chloroquinoline derivative (1.0 eq), the boronic acid (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify the residue by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [15][18]

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., X-Phos or BINAP, 1.2-2.4 mol% per Pd), and a strong base (e.g., NaOt-Bu or KOt-Bu, 1.4 eq).

  • Reactant Addition: Add the 4-chloroquinoline derivative (1.0 eq) and the amine (1.2 eq).

  • Degassing: Seal the tube, evacuate, and backfill with an inert gas. Repeat three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Role in Biological Activity: The Gateway to Antimalarials

The 4-chloroquinoline scaffold is of immense importance in medicinal chemistry, primarily as a precursor to 4-aminoquinoline antimalarial drugs.[7][8][19] The celebrated drug Chloroquine is a 4-amino-7-chloroquinoline. Its synthesis, and that of many analogues, relies on the nucleophilic substitution of the chlorine at the 4-position of 4,7-dichloroquinoline with a suitable diamine side chain.[5][9][20][21]

The chlorine atom itself is not directly responsible for the biological activity. Instead, its role is that of a superb synthetic handle. The C4-Cl bond is readily displaced to install the basic amine side chain, which is critical for the drug's mechanism of action. 4-Aminoquinoline drugs are believed to function by accumulating in the acidic food vacuole of the malaria parasite, where they interfere with the detoxification of heme, leading to parasite death.[4] The ability to easily perform SNAr at the 4-position has enabled the synthesis of vast libraries of analogues to combat drug resistance.[8][21]

SAR_Workflow Start 4,7-Dichloroquinoline (Key Precursor) Reaction SₙAr Reaction Start->Reaction Intermediate 4-Amino-7-chloroquinoline (Active Scaffold) Reaction->Intermediate SideChain Amine Side Chain (H₂N-R) SideChain->Reaction Eval Biological Evaluation (e.g., Antiplasmodial Assay) Intermediate->Eval End Lead Compound (e.g., Chloroquine) Eval->End

Caption: Synthetic workflow from 4-chloroquinoline to bioactive compounds.

Conclusion

The chlorine atom at the 4-position of the quinoline ring is a powerful activating group and a versatile synthetic handle. It renders the C4 carbon highly electrophilic, making it an ideal substrate for nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. This reactivity has been masterfully exploited, particularly in medicinal chemistry, to generate extensive libraries of 4-substituted quinolines. Its most notable application is in the synthesis of 4-aminoquinoline antimalarials, where the displacement of the 4-chloro group is the key step in constructing these life-saving drugs. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher aiming to leverage the unique reactivity of 4-chloroquinolines in the development of novel therapeutics and functional materials.

References

The Dual Mandate: An In-depth Technical Guide to the Electronic and Steric Effects of the Methoxy Group on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial effects[1][2][3]. The strategic functionalization of this privileged heterocyclic system is paramount in modulating its physicochemical properties and pharmacological profile. Among the most common substituents, the methoxy group (–OCH₃) plays a pivotal role. Its nuanced electronic and steric characteristics, which are highly dependent on its position on the quinoline ring, offer a powerful tool for fine-tuning molecular properties in drug design. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, experimental methodologies, and logical visualizations to aid researchers in the rational design of novel quinoline-based therapeutics.

The Dichotomy of Electronic Effects: Induction vs. Resonance

The methoxy group exerts a dual electronic influence on the quinoline ring: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance (mesomeric) effect (+M).[4][5] The ultimate electronic character of the methoxy group is determined by its position, as this dictates which effect predominates.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[5][6] This effect is distance-dependent, decreasing as the separation from the substituent increases.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-electron system of the quinoline ring.[5][7][8] This donation of electron density increases the electron density at the ortho and para positions relative to the methoxy group. The resonance effect is generally more powerful than the inductive effect when the methoxy group is in a position that allows for direct conjugation with the aromatic system.[4][5][7]

The interplay of these effects dictates the reactivity of the quinoline ring. An overall electron-donating character increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. Conversely, an electron-withdrawing character deactivates the ring towards electrophiles but can activate it for nucleophilic substitution at specific positions.

Electronic_Effects cluster_methoxy Methoxy Group (-OCH3) cluster_effects Electronic Effects cluster_quinoline Quinoline Ring Methoxy OCH3 Inductive Inductive Effect (-I) Electron-withdrawing Methoxy->Inductive via σ-bond Resonance Resonance Effect (+M) Electron-donating Methoxy->Resonance via π-system (lone pair delocalization) Quinoline Aromatic System Inductive->Quinoline Deactivates Ring Resonance->Quinoline Activates Ring (ortho/para)

Caption: Dual electronic nature of the methoxy substituent on an aromatic ring.

Positional Influence on the Quinoline Ring

The quinoline system is comprised of a benzene ring fused to a pyridine ring. The position of the methoxy group on either ring determines its net electronic effect.

  • Substitution on the Benzene Ring (Positions 5, 6, 7, 8):

    • Positions 6 and 8: A methoxy group at the 6- or 8-position strongly activates the benzene ring towards electrophilic substitution. The +M effect dominates, increasing electron density, particularly at positions 5 and 7.

    • Positions 5 and 7: At these positions, the methoxy group also acts as an activator through its +M effect.

  • Substitution on the Pyridine Ring (Positions 2, 3, 4):

    • The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[9] Electrophilic substitution on the pyridine part of quinoline is generally difficult.

    • A methoxy group at position 2 or 4 can facilitate nucleophilic substitution by stabilizing the Meisenheimer complex intermediate.[10]

    • The electron-donating +M effect of a methoxy group on the pyridine ring can increase the basicity of the quinoline nitrogen.

Positional_Effects cluster_benzene Benzene Ring Positions (5, 6, 7, 8) cluster_pyridine Pyridine Ring Positions (2, 3, 4) Start Methoxy Group Position on Quinoline Ring Benzene_Ring Dominant +M Effect (Electron Donating) Start->Benzene_Ring Pyridine_Ring Interplay of -I and +M Effects Start->Pyridine_Ring Benzene_Reactivity Activates towards Electrophilic Substitution Benzene_Ring->Benzene_Reactivity Pyridine_Reactivity Influences Basicity & Nucleophilic Substitution Pyridine_Ring->Pyridine_Reactivity

Caption: Influence of methoxy group position on its dominant electronic effect.

Steric Effects of the Methoxy Group

The methoxy group is of moderate size and can exert significant steric hindrance, influencing the conformation of the molecule and the accessibility of adjacent positions to reagents or binding pockets of enzymes.

  • Ortho-Substitution: A methoxy group at a position ortho to a reactive site (e.g., at C8 influencing reactivity at N1 or C7) can sterically hinder the approach of reactants, thereby slowing down reaction rates. In drug-receptor interactions, this steric bulk can either prevent optimal binding or, conversely, promote a specific conformation that enhances binding affinity.[11]

  • Conformational Restriction: The presence of a methoxy group can restrict the rotation of other nearby substituents, influencing the overall three-dimensional shape of the molecule. This is a critical consideration in drug design, where a specific molecular conformation is often required for biological activity. For instance, steric hindrance can affect the torsional angle between the quinoline ring and another aromatic system within the molecule, which can be crucial for binding to a target protein.[11]

Quantitative Data on Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants and pKa values. These parameters are invaluable for developing quantitative structure-activity relationships (QSAR) in drug discovery.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the electronic influence of a substituent on the reactivity of an aromatic ring.[12] The substituent constant, σ, is a measure of the electronic effect of the substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Substituentσ_meta (σm)σ_para (σp)Dominant Effect at para-position
-OCH₃ 0.11[13]-0.24[13]+M (Resonance Donation)
  • The positive σm value reflects the dominance of the electron-withdrawing inductive effect when the substituent is in the meta position, where the resonance effect is minimal.[5][6]

  • The negative σp value demonstrates that the electron-donating resonance effect strongly outweighs the inductive effect when the methoxy group is in the para position, allowing for direct delocalization of the oxygen's lone pairs into the aromatic system.[5][6]

pKa Values of Methoxy-Substituted Quinolines

The basicity of the quinoline nitrogen is sensitive to the electronic effects of substituents on the ring. Electron-donating groups generally increase basicity (raise the pKa of the conjugate acid), while electron-withdrawing groups decrease it (lower the pKa).

CompoundpKa of Conjugate Acid
Quinoline4.85[9]
2-MethoxyquinolineValue not found in provided search results
4-MethoxyquinolineValue not found in provided search results
6-MethoxyquinolineValue not found in provided search results
8-MethoxyquinolineValue not found in provided search results

Note: While specific pKa values for all methoxy-substituted quinolines were not found in the initial search, the general principle holds that a methoxy group, particularly on the benzene ring, will increase the basicity compared to unsubstituted quinoline due to its electron-donating nature. A theoretical study has correlated the electron donation abilities of substituted quinolines with their pKa values.[14]

Experimental Protocols

The synthesis and characterization of methoxy-substituted quinolines are routine procedures in medicinal chemistry. Below are representative protocols for synthesis and pKa determination.

Synthesis of Methoxy-Substituted Quinolines via Combes Synthesis

The Combes synthesis is a classic method for preparing 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[15]

Objective: To synthesize 6-methoxy-2,4-dimethylquinoline from 4-methoxyaniline and acetylacetone.

Materials:

  • 4-methoxyaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium hydroxide solution

  • Ice

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) in ethanol. Slowly add acetylacetone (1.1 equivalents) to the solution while stirring. The formation of the enamine intermediate may be exothermic. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the cooled mixture. The addition is highly exothermic and should be done with caution.

  • Heating: After the addition of acid is complete, heat the reaction mixture to 100°C for 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a cold sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aniline 4-Methoxyaniline Step1 1. Mix in Ethanol (Enamine Formation) Aniline->Step1 Diketone Acetylacetone Diketone->Step1 Step2 2. Add H2SO4 (catalyst) (Cyclization) Step1->Step2 Step3 3. Heat Reaction Step2->Step3 Step4 4. Quench on Ice Step3->Step4 Step5 5. Neutralize with NaOH Step4->Step5 Step6 6. Filter & Recrystallize Step5->Step6 Product 6-Methoxy-2,4-dimethylquinoline Step6->Product

Caption: Workflow for the Combes synthesis of a methoxy-substituted quinoline.

Determination of pKa via UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of a quinoline derivative will differ between its neutral and protonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pKa, which is the pH at which the concentrations of the neutral and protonated species are equal.

Procedure Outline:

  • Prepare a stock solution of the methoxy-substituted quinoline in a suitable solvent (e.g., methanol or water).

  • Prepare a series of buffer solutions with known pH values spanning a range of at least 3-4 pH units around the expected pKa.

  • For each buffer solution, add a small, constant aliquot of the quinoline stock solution to a cuvette containing the buffer.

  • Record the UV-Vis spectrum for each sample, including spectra for highly acidic (fully protonated) and highly basic (fully neutral) solutions.

  • Identify a wavelength where the absorbance difference between the protonated and neutral forms is maximal.

  • Plot the absorbance at this wavelength versus the pH of the buffer solutions.

  • Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically as the pH at the inflection point of the resulting sigmoidal curve.

Implications for Drug Development

A thorough understanding of the electronic and steric effects of the methoxy group is critical for the rational design of quinoline-based drugs.

  • Modulating Basicity and Lipophilicity: The position of the methoxy group can be used to fine-tune the pKa of the quinoline. This is crucial as the ionization state of a drug affects its solubility, membrane permeability, and binding to its target. The methoxy group also increases lipophilicity, which can enhance cell permeability.[16]

  • Directing Metabolism: The methoxy group can influence the metabolic fate of a drug. The electron-rich aromatic ring can be susceptible to oxidation by cytochrome P450 enzymes, and the methoxy group itself can undergo O-demethylation. The position of the methoxy group can direct metabolism towards or away from certain positions.

  • Optimizing Target Binding: The electronic and steric profile of the methoxy group can be exploited to optimize interactions with a biological target. An electron-donating methoxy group can enhance hydrogen bonding to an acceptor in the protein, while its steric bulk can be used to achieve selective binding to a specific receptor subtype.[17][18] For example, studies have shown that the addition of an electron-donating methoxy group can dramatically improve the affinity and selectivity of ligands for certain receptors.[17][18]

Conclusion

The methoxy group is a versatile substituent that imparts complex electronic and steric effects on the quinoline ring. Its ability to act as both an inductive electron-withdrawer and a powerful resonance electron-donor, depending on its position, provides a sophisticated mechanism for modulating the properties of quinoline-based molecules. By carefully considering the interplay of these effects, medicinal chemists can rationally design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The quantitative data and experimental frameworks presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of quinoline-based drug discovery.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-6-methoxyquinoline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-chloro-6-methoxyquinoline as a foundational scaffold in the design and synthesis of potent kinase inhibitors. The quinoline core is a privileged structure in medicinal chemistry, and its strategic functionalization at the 4-position with various amine-containing moieties has proven to be a highly effective strategy for targeting the ATP-binding site of numerous kinases implicated in cancer and other diseases.[1][2] This document outlines the rationale, synthetic protocols, biological evaluation methods, and key structure-activity relationship (SAR) data associated with this important chemical building block.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site are a major class of targeted therapeutics.[3] The 4-anilinoquinoline and related 4-aminoquinoline scaffolds have emerged as highly successful frameworks for the development of such inhibitors.[4][5]

The this compound moiety is a key intermediate in the synthesis of these inhibitors. The chlorine atom at the 4-position is readily displaced by nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse range of aniline and other amine derivatives.[6] This chemical tractability enables the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group at the 6-position can influence the electronic properties of the quinoline ring and provide additional interactions within the kinase active site.[7]

Synthetic Strategy: Accessing 4-Anilino-6-methoxyquinoline Derivatives

The primary synthetic route to a library of kinase inhibitors from this compound involves a nucleophilic aromatic substitution reaction with a variety of substituted anilines or other primary/secondary amines.

Experimental Workflow: Synthesis of 4-Anilino-6-methoxyquinoline Library

G start Start: This compound & Substituted Anilines reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Reaction Work-up (e.g., precipitation, extraction) reaction->workup purification Purification (e.g., recrystallization, column chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization library Library of 4-Anilino-6-methoxyquinoline Derivatives characterization->library

Caption: General workflow for the synthesis of a 4-anilino-6-methoxyquinoline library.

Protocol 1: General Procedure for the Synthesis of 4-Anilino-6-methoxyquinoline Derivatives

This protocol describes a typical nucleophilic aromatic substitution reaction under conventional heating.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Isopropanol (or other suitable solvent like ethanol, DMF)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired substituted aniline (1.1 equivalents).

  • Add a suitable solvent, such as isopropanol, to dissolve the reactants.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[8]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Kinase Inhibition Assays

The synthesized 4-anilino-6-methoxyquinoline derivatives can be evaluated for their inhibitory activity against a panel of protein kinases using various in vitro assay formats. Luminescence-based assays that quantify ATP consumption or ADP production are common high-throughput screening methods.

Experimental Workflow: In Vitro Kinase Assay

G start Start: Test Compounds (4-Anilino-6-methoxyquinolines) dilution Serial Dilution of Test Compounds start->dilution reaction_setup Assay Plate Setup: Kinase, Substrate, ATP, and Compound dilution->reaction_setup incubation Kinase Reaction Incubation reaction_setup->incubation detection Detection: (e.g., Luminescence, Fluorescence, TR-FRET) incubation->detection data_analysis Data Analysis: Calculate % Inhibition and IC50 values detection->data_analysis results Results: Potency and Selectivity Profile data_analysis->results

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for determining the IC50 value of a test compound. Specific conditions (e.g., enzyme and substrate concentrations, incubation times) will need to be optimized for each kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well assay plates (white, low-volume)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the serially diluted test compounds or DMSO for control wells (no inhibitor and no enzyme controls).

    • Add the diluted kinase enzyme to each well (except for the "no enzyme" control).

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the luminescence-based assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Data Presentation: Structure-Activity Relationships

The following tables summarize the inhibitory activities of representative 4-anilino-6-methoxyquinoline and related derivatives against key oncogenic kinases. This data highlights the structure-activity relationships (SAR) and the potential for achieving high potency and selectivity.

Table 1: Inhibitory Activity of 4-Anilino-6,7-dimethoxyquinoline Derivatives against c-Met Kinase [8]

CompoundRc-Met IC50 (µM)
12a H0.045 ± 0.011
12b 4-F0.051 ± 0.013
12n 3-CF30.030 ± 0.008
Cabozantinib (Reference)0.004 ± 0.001

Table 2: Inhibitory Activity of 4-Anilinoquinoline Derivatives against EGFR and VEGFR-2 [2]

CompoundREGFR IC50 (nM)VEGFR-2 IC50 (nM)
6 3-Br1080
Sorafenib (Reference)2080

Targeted Signaling Pathways

Derivatives of this compound are often designed to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Growth, Survival Inhibitor 4-Anilino-6-methoxyquinoline Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Endothelial Cell Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Migration Inhibitor 4-Anilino-6-methoxyquinoline Derivative Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its facile derivatization via nucleophilic aromatic substitution allows for the generation of extensive compound libraries for hit-to-lead optimization. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on this privileged scaffold for applications in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on 4-chloro-6-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position, making it susceptible to substitution by a wide range of nucleophiles.[1][2] These protocols cover conventional heating, microwave-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination, offering versatile methods for the synthesis of 4-substituted-6-methoxyquinoline derivatives.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride at the 4-position of the quinoline ring by a nucleophile. This reaction is a cornerstone for creating libraries of compounds for drug discovery, as diverse functionalities can be introduced at this position.[1][2]

Data Presentation: Reaction Conditions for Amination

The following table summarizes typical conditions for the nucleophilic aromatic substitution of 4-chloroquinolines with amine nucleophiles, which are readily adaptable for this compound.

MethodNucleophile (Equivalents)SolventBase (Equivalents)Catalyst/Ligand (mol%)Temperature (°C)Time (h)Typical Yield (%)
Conventional Heating Primary/Secondary Amine (1.2-1.5)Isopropanol, DMF, NMP- (or K₂CO₃, Cs₂CO₃ for amine salts)-Reflux (e.g., 80-130)5-2460-95
Microwave-Assisted Primary/Secondary Amine (1.5)DMF, NMP, or solvent-free--120-1500.17-0.570-98
Buchwald-Hartwig Amination Primary/Secondary Amine (1.2)Toluene, DioxaneNaOtBu, K₂CO₃, Cs₂CO₃ (1.4)Pd₂(dba)₃ (2) / Xantphos (4)80-1106-2467-84[3]

Experimental Protocols

Protocol 1: Conventional Heating with an Amine Nucleophile

This method is a straightforward approach suitable for a wide range of amine nucleophiles.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Isopropanol (or other high-boiling solvent like DMF or NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).[1]

  • Add isopropanol to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

  • Heat the mixture to reflux with vigorous stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold isopropanol.[1]

  • If no precipitate forms, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]

Protocol 2: Microwave-Assisted Synthesis with an Amine Nucleophile

Microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation in a fraction of the time.[1][2]

Materials:

  • This compound

  • Desired primary or secondary amine (1.5 equivalents)

  • Microwave-safe reaction vial with a snap cap

  • Microwave reactor

  • DMF or NMP (optional, can be performed solvent-free)[1]

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[1]

  • If desired, add a minimal amount of a high-boiling solvent like DMF or NMP. Many reactions can be performed solvent-free.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This advanced protocol is suitable for a wide range of amines, including less reactive ones, and can often be performed under milder conditions than traditional SNAr.[4][5] It is particularly useful for aryl amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[1]

  • Phosphine ligand (e.g., Xantphos, 4 mol%)[1]

  • Strong base (e.g., NaOtBu, 1.4 equivalents)[1]

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)[1]

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a Schlenk flask or under an inert atmosphere in a glovebox, combine the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).[1][5]

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).[1]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography.[1]

Visualizations

SNAr_Mechanism General Mechanism of Nucleophilic Aromatic Substitution (SNAr) cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Start This compound Meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) Start->Meisenheimer Nucleophilic Attack Nuc Nucleophile (Nu-H) Nuc->Meisenheimer Product 4-Substituted-6-methoxyquinoline Meisenheimer->Product Loss of Cl⁻ HCl HCl Meisenheimer->HCl Experimental_Workflow General Experimental Workflow Start Start: Select Reactants (this compound & Nucleophile) Setup Reaction Setup: Combine Reactants, Solvent, and Base/Catalyst Start->Setup Reaction Reaction: - Conventional Heating - Microwave Irradiation - Pd-Catalysis Setup->Reaction Workup Work-up: - Quenching - Extraction / Filtration Reaction->Workup Purification Purification: - Crystallization - Column Chromatography Workup->Purification End End: Characterized 4-Substituted Quinoline Purification->End

References

Application Notes and Protocols: Synthesis of Antimalarial Agents Utilizing 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-6-methoxyquinoline as a key intermediate in the development of novel antimalarial agents. The following sections detail synthetic methodologies, present key quantitative data, and visualize the reaction pathways.

Introduction

The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, with chloroquine being a notable example. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective therapeutic agents. This compound serves as a versatile starting material for the synthesis of a variety of quinoline-based compounds with potential antimalarial activity. Its reactive chlorine atom at the 4-position allows for nucleophilic substitution, enabling the introduction of diverse side chains that can modulate the compound's efficacy, toxicity, and pharmacokinetic properties.

Synthetic Pathways and Methodologies

The primary application of this compound in antimalarial synthesis involves the nucleophilic substitution of the 4-chloro group with various amines to introduce side chains crucial for antimalarial activity.

2.1. Synthesis of 4-Alkylamino-6-methoxyquinoline Derivatives

A common strategy involves the reaction of this compound with different alkylamines. This approach is fundamental to creating analogues of existing antimalarial drugs with modified side chains to overcome resistance.

Synthesis_of_4_Alkylamino_6_methoxyquinoline_Derivatives This compound This compound Product 4-Alkylamino-6-methoxyquinoline Derivative This compound->Product Nucleophilic Substitution Alkylamine Alkylamine Alkylamine->Product

Caption: General synthesis of 4-Alkylamino-6-methoxyquinoline derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4-Alkylamino-6-methoxyquinolines

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired alkylamine (1.1-1.5 equivalents).

  • The reaction mixture is heated to reflux for a specified period (typically 4-24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous solution of a base (e.g., sodium bicarbonate) to remove any unreacted acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-alkylamino-6-methoxyquinoline derivative.

2.2. Synthesis of 4-Substituted 8-Amino-6-methoxyquinolines

This compound can be a precursor to more complex structures like primaquine analogues. While the direct synthesis from 4-chloro-6-methoxy-8-nitroquinoline is more common, the 4-chloro moiety can be used to introduce other functionalities before the elaboration of the 8-amino side chain.

A related synthesis starts from 4-methoxyaniline to produce a key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which can then be further functionalized.[1]

Synthesis_of_4_Chloro_6_methoxy_2_methyl_3_nitroquinoline cluster_0 Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline cluster_1 Nitration cluster_2 Chlorination 4-methoxyaniline 4-methoxyaniline Intermediate_1 4-Hydroxy-6-methoxy-2-methylquinoline 4-methoxyaniline->Intermediate_1 Cyclization (Polyphosphoric acid, 170 °C) Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_1 Intermediate_2 4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline Intermediate_1->Intermediate_2 Nitric acid, Propionic acid 125 °C Product 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline Intermediate_2->Product Phosphorus oxychloride, DMF 110 °C

Caption: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline.[1]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline [1]

  • Step 1: Cyclization

    • Combine 4-methoxyaniline and ethyl acetoacetate in the presence of polyphosphoric acid.

    • Heat the mixture to 170 °C for 1 hour to yield 4-hydroxy-6-methoxy-2-methylquinoline.

  • Step 2: Nitrification

    • Dissolve the product from Step 1 in propionic acid.

    • Add nitric acid and heat the mixture to 125 °C for 2 hours to obtain 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline.

  • Step 3: Chlorination

    • Treat the product from Step 2 with phosphorus oxychloride in N,N-Dimethylformamide (DMF).

    • Heat the reaction mixture to 110 °C for 1 hour to afford the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, with a reported yield of 85%.[1]

Quantitative Data: Antimalarial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro and in vivo antimalarial activities. The following tables summarize the biological data for selected compounds.

Table 1: In Vitro Antimalarial Activity of 6-Chloro-7-methoxy-4(1H)-quinolone Derivatives against P. falciparum Strains [2]

CompoundREC50 (nM) vs W2EC50 (nM) vs TM90-C2B
3 Ethyl--
4 Phenyl--
52 3-(Trifluoromethyl)phenyl6.255.98
53 3,5-bis(Trifluoromethyl)phenyl>1000>1000
54 3-Fluoro-5-(trifluoromethyl)phenyl--

W2: Chloroquine and pyrimethamine resistant strain. TM90-C2B: Chloroquine, mefloquine, pyrimethamine, and atovaquone resistant strain.[2]

Table 2: In Vitro Antimalarial Activity of 4-N-Methylaminoquinoline Analogues [3]

CompoundIC50 (µM) vs 3D7IC50 (µM) vs K1
9a <0.5<0.5
9b <0.5<0.5
9c <0.5<0.5
9d <0.5<0.5
9e <0.5<0.5
9f <0.5<0.5
9g <0.5<0.5
9h <0.5<0.5
9i <0.5<0.5

3D7: Chloroquine-sensitive strain. K1: Chloroquine-resistant strain.[3]

Table 3: In Vivo Antimalarial Activity of Selected 4-N-Methylaminoquinoline Analogues against P. yoelii nigeriensis in Swiss Mice [3]

CompoundDose (mg/kg)% Parasite Inhibition (Day 4)
9a 100100

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel antimalarial agents. The methodologies presented demonstrate its utility in the preparation of a diverse range of quinoline derivatives. The biological data for these compounds, particularly their activity against drug-resistant parasite strains, underscore the potential of this scaffold in the ongoing search for new and effective treatments for malaria. Further exploration of derivatives based on this core structure is a promising avenue for future antimalarial drug discovery.

References

Application Notes and Protocols for the Chlorination of 6-Methoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 4-chloro-6-methoxyquinoline via the chlorination of 6-methoxyquinolin-4-ol. The resulting chlorinated product is a key intermediate in the synthesis of various biologically active compounds, including potential kinase inhibitors for cancer therapy.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The conversion of a hydroxyl group at the 4-position to a chlorine atom is a critical step in the functionalization of the quinoline ring, enabling subsequent nucleophilic substitution reactions to introduce a variety of side chains. This protocol details the chlorination of 6-methoxyquinolin-4-ol using phosphorus oxychloride (POCl₃), a common and effective reagent for this type of transformation. The procedure is adapted from established methods for similar quinoline derivatives.[1][2][3]

Experimental Protocol

The following protocol describes the chlorination of a hydroxyl-substituted quinoline derivative. The specific substrate in the cited literature is 6-methoxy-2-methyl-3-nitroquinolin-4-ol, but the methodology is directly applicable to 6-methoxyquinolin-4-ol.

Materials:

  • 6-methoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, rotary evaporator, filtration apparatus)

Procedure:

  • In a round-bottom flask, suspend 6-methoxyquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.

  • Heat the reaction mixture at 110°C for 2 hours with stirring.[2][3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully concentrate the solution under reduced pressure to remove the excess POCl₃. This will yield a solid residue.[2][3]

  • Cool the residue in an ice bath and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Stir the mixture for 1 hour at 0°C.[2][3]

  • Collect the resulting solid by filtration.

  • Wash the solid with water.

  • Dry the solid product to obtain this compound.

Quantitative Data

The following table summarizes the quantitative data from a representative chlorination of a similar substrate, 6-methoxy-2-methyl-3-nitroquinolin-4-ol, which is expected to have a comparable reaction efficiency.[3]

ParameterValue
Starting Material6-methoxy-2-methyl-3-nitroquinolin-4-ol
ReagentPhosphorus oxychloride (POCl₃)
CatalystN,N-Dimethylformamide (DMF)
Reaction Temperature110°C
Reaction Time2 hours
Yield 85.0%
Mass Spectrometry (ESI-MS) m/z: 255.0 (M+H)⁺
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H)

Note: The analytical data provided is for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. The data for this compound will differ but can be predicted based on its structure.

Experimental Workflow

The following diagram illustrates the key steps in the chlorination of 6-methoxyquinolin-4-ol.

Chlorination_Workflow Start Start: 6-methoxyquinolin-4-ol Reagents Add POCl₃ and DMF (catalyst) Start->Reagents Reaction Heat at 110°C for 2h Reagents->Reaction Workup1 Concentrate under reduced pressure Reaction->Workup1 Workup2 Neutralize with sat. NaHCO₃ at 0°C Workup1->Workup2 Isolation Filter and wash solid Workup2->Isolation Product Product: this compound Isolation->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the chlorination of 6-methoxyquinolin-4-ol.

References

The Pivotal Role of 4-Chloro-6-methoxyquinoline in the Synthesis of Oncology Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-chloro-6-methoxyquinoline and its analogs as a crucial building block in the synthesis of targeted oncology therapeutics. Detailed experimental protocols for the synthesis of key tyrosine kinase inhibitors (TKIs) and relevant synthetic transformations are provided, alongside quantitative data on their biological activity. Furthermore, this guide illustrates the critical signaling pathways targeted by these therapeutics to support further research and development in oncology.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the quinoline ring system is paramount in developing potent and selective inhibitors of key signaling pathways implicated in cancer progression. This compound, in particular, serves as a versatile intermediate, with the chlorine atom at the 4-position being susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains that are crucial for binding to the ATP-binding pocket of target kinases. This reactivity has been exploited in the synthesis of several clinically important TKIs that target pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met) signaling cascades.

Featured Oncology Therapeutics

Several key oncology drugs are synthesized using 4-chloroquinoline derivatives. The following sections detail the synthesis and biological activity of prominent examples. While the specific starting material for some established syntheses may be a closely related analog (e.g., 4-chloro-6,7-dimethoxyquinazoline), the synthetic principles and protocols are highly relevant and adaptable for syntheses commencing from this compound.

Bosutinib

Bosutinib is a potent inhibitor of the Bcr-Abl and Src family kinases, approved for the treatment of chronic myelogenous leukemia (CML). Its synthesis involves the coupling of a substituted aniline to the 4-position of a quinoline core.

Vandetanib

Vandetanib is a multi-kinase inhibitor targeting VEGFR, EGFR, and RET signaling pathways. It is used in the treatment of certain types of thyroid cancer.

Gefitinib & Erlotinib

Gefitinib and Erlotinib are EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. Their synthesis relies on the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.

Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor targeting both EGFR and HER2 (ErbB2) pathways, used in the treatment of HER2-positive breast cancer.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of these therapeutics and their inhibitory activities against various cancer cell lines.

Table 1: Synthetic Step Yields for Selected Oncology Therapeutics

TherapeuticSynthetic StepStarting MaterialProductYield (%)Reference
Bosutinib Alkylation3-Methoxy-4-hydroxybenzoic acidMethyl 7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carboxylate90.0[1]
NitrationMethyl 7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carboxylateMethyl 7-(3-chloropropoxy)-6-methoxy-8-nitro-4-hydroxyquinoline-3-carboxylate91.5[1]
ReductionMethyl 7-(3-chloropropoxy)-6-methoxy-8-nitro-4-hydroxyquinoline-3-carboxylateMethyl 8-amino-7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carboxylate77.0[2]
CyclizationMethyl 8-amino-7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carboxylate7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile85.8[3]
Chlorination7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile92.4[3]
Amination 14-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile-[1]
Amination 27-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrileBosutinib-[1]
Gefitinib Chlorination & Aromatic Substitution6,7-dimethoxy-3H-quinazolin-4-oneN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine98.0 (for 2 steps)[4]
Demethylation & EtherificationN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineGefitinib21.0 (overall)[4]
Erlotinib O-alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination3,4-dihydroxy benzoic acidErlotinib Hydrochloride44.0 (overall)[5]
Continuous Flow Synthesis-Erlotinib83.0 (overall)[6]
Lapatinib Multi-step synthesis6-iodoquinazolin-4-oneLapatinib tosylate monohydrate48.0 (overall)[3]
Improved sustainable synthesis-Lapatinib53.3 (overall)[7]

Table 2: IC₅₀ Values of Selected Oncology Therapeutics in Cancer Cell Lines

TherapeuticCell LineCancer TypeTarget(s)IC₅₀ (nM)Reference
Gefitinib H3255 (L858R)NSCLCEGFR10 - 50[8]
HCC827 (del)NSCLCEGFR10 - 50[8]
Erlotinib PC-9NSCLCEGFR7[9]
H3255NSCLCEGFR12[9]
BxPC-3PancreaticEGFR1,260[10]
AsPc-1PancreaticEGFR5,800[10]
KYSE410EsophagealEGFR5,000[11]
Lapatinib BT474BreastHER2, EGFR36[12]
SKBR3BreastHER2, EGFR80[12]
HN5Head and NeckEGFR90 - 210[13]
A-431SkinEGFR90 - 210[13]
Bosutinib K562CMLBcr-Abl, Src~10-
Vandetanib MKN-45GastricVEGFR, EGFR, RET~500-

Key Signaling Pathways in Targeted Oncology

The therapeutic efficacy of the aforementioned drugs stems from their ability to inhibit specific tyrosine kinases that are critical components of signaling pathways driving cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway, upon activation by ligands such as EGF, initiates a cascade involving dimerization, autophosphorylation, and the recruitment of adaptor proteins like GRB2 and SHC.[14][15] This leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[14][15][16]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is central to angiogenesis. Binding of VEGF to VEGFR2 leads to receptor dimerization and autophosphorylation, activating downstream signaling molecules such as PLCγ, PI3K, and SRC.[17][18] These, in turn, activate the MAPK and PI3K/AKT pathways, promoting endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation.[17][19]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC VEGF VEGF VEGF->VEGFR2 Ligand Binding RAS RAS PLCg->RAS AKT AKT PI3K->AKT SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis AKT->Angiogenesis

VEGFR Signaling Pathway
c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[20][21][22] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT HGF HGF HGF->cMet Ligand Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TumorGrowth Tumor Growth, Invasion, Metastasis ERK->TumorGrowth AKT AKT PI3K->AKT AKT->TumorGrowth STAT->TumorGrowth

c-Met Signaling Pathway

Experimental Protocols

The following protocols are representative examples of key synthetic transformations involving 4-chloroquinoline derivatives. These can be adapted for specific substrates and scales.

Protocol 1: General Nucleophilic Aromatic Substitution (SNAr) of a 4-Chloroquinoline

This protocol describes a general method for the substitution of the 4-chloro group with an amine, a key step in the synthesis of many TKIs.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow Start Start: 4-Chloroquinoline + Amine Reaction Reaction: Solvent, Heat (Conventional or Microwave) Start->Reaction Workup Work-up: Cooling, Precipitation/ Extraction Reaction->Workup Purification Purification: Recrystallization/ Chromatography Workup->Purification Product Product: 4-Aminoquinoline Derivative Purification->Product

General workflow for SNAr

Materials:

  • This compound (or analog) (1.0 eq)

  • Substituted aniline or aliphatic amine (1.1 - 1.5 eq)

  • Solvent (e.g., isopropanol, ethanol, DMF)

  • Base (optional, e.g., pyridine, N,N-diisopropylethylamine)

  • Round-bottom flask with reflux condenser

  • Heating mantle or microwave reactor

  • Standard laboratory glassware for work-up and purification

Procedure (Conventional Heating):

  • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add a suitable solvent (e.g., isopropanol) to dissolve the reactants.

  • If required, add a base (1.1-1.5 eq).

  • Heat the mixture to reflux (typically 80-120 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Procedure (Microwave-Assisted):

  • In a microwave-safe vial, combine this compound (1.0 eq) and the amine (1.5 eq).

  • Add a high-boiling point solvent (e.g., DMF) or perform the reaction neat.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a short period (e.g., 10-60 minutes).

  • After cooling, isolate the product by precipitation with water or by extraction.

  • Purify as described for the conventional heating method.

Protocol 2: Suzuki Cross-Coupling of a 4-Chloroquinoline

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond at the 4-position of the quinoline ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., toluene, dioxane, DMF) and water

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the palladium catalyst (0.02 eq).

  • Add a degassed mixture of solvent and water (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a 4-Chloroquinoline

This protocol provides a general method for the palladium-catalyzed amination of the 4-chloroquinoline, often providing better yields and broader substrate scope than traditional SNAr.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 eq)

  • Phosphine ligand (e.g., XPhos, SPhos) (0.02 - 0.10 eq)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, deoxygenated solvent.

  • Add the this compound and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound and its derivatives are undeniably valuable intermediates in the synthesis of a multitude of oncology therapeutics. The reactivity of the 4-chloro position allows for the strategic introduction of diverse functionalities, leading to the development of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers in the field of drug discovery and development, facilitating the exploration of novel quinoline-based anticancer agents. A thorough understanding of the targeted signaling pathways, combined with robust synthetic methodologies, will continue to drive innovation in the fight against cancer.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-6-methoxyquinoline as a key building block. This versatile intermediate is of significant interest in medicinal chemistry, particularly in the synthesis of targeted therapeutics. The following sections detail the methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering robust starting points for the synthesis of diverse 4-substituted-6-methoxyquinoline derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound serves as an excellent electrophilic partner in these transformations due to the reactive C-Cl bond at the 4-position of the quinoline ring. The methoxy group at the 6-position can also influence the electronic properties of the molecule. These reactions are instrumental in the construction of complex molecular architectures found in numerous biologically active compounds.

General Mechanistic Pathway

The catalytic cycle of most palladium-catalyzed cross-coupling reactions follows a general sequence of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The Heck reaction proceeds via a slightly different pathway involving migratory insertion.

Palladium Cross-Coupling Cycle cluster_heck Heck Reaction Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)(R)L_n ArPdX->ArPdR Transmetalation (R-M) Intermediate Ar-Pd(II) Intermediate ArPdX->Intermediate Coordination Product Ar-R ArPdR->Product Reductive Elimination invis1 Product->invis1 invis1->Pd0 Regeneration of Catalyst invis2 Alkene Alkene HeckProduct Substituted Alkene Intermediate->HeckProduct Migratory Insertion & β-Hydride Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation (Drying, Degassing) Setup Inert Atmosphere Setup (Ar or N2) Reagents->Setup Glassware Glassware Preparation (Oven-dried) Glassware->Setup Addition Reagent Addition Sequence Setup->Addition Conditions Reaction Conditions (Temperature, Time) Addition->Conditions Monitoring Reaction Monitoring (TLC, LC-MS) Conditions->Monitoring Quenching Reaction Quenching/ Cooling Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Yield Yield Calculation Characterization->Yield

References

Application Notes and Protocols for the Large-Scale Laboratory Preparation of 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxyquinoline is a crucial intermediate in the synthesis of numerous pharmacologically active molecules. Its quinoline scaffold is a key structural motif in a variety of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest for pharmaceutical research and development. This document provides detailed protocols for a reliable two-step synthesis suitable for large-scale laboratory preparation, starting from readily available commercial reagents. The synthesis involves an initial Gould-Jacobs reaction to form the quinoline ring, followed by a chlorination step.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Gould-Jacobs Reaction: Synthesis of 6-methoxyquinolin-4-one from 4-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Step 2: Chlorination: Conversion of 6-methoxyquinolin-4-one to this compound using phosphorus oxychloride (POCl₃).

Synthesis_Pathway 4-methoxyaniline 4-methoxyaniline Step1 Gould-Jacobs Reaction 4-methoxyaniline->Step1 DEEM Diethyl ethoxymethylenemalonate DEEM->Step1 Intermediate 6-methoxyquinolin-4-one Step1->Intermediate Step2 Chlorination Intermediate->Step2 POCl3 Phosphorus oxychloride POCl3->Step2 Product This compound Step2->Product

Figure 1: Two-step synthetic workflow for this compound.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-methoxyanilineC₇H₉NO123.15Brown crystals or dark brown solid56 - 59
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Colorless liquidN/A
6-methoxyquinolin-4-oneC₁₀H₉NO₂175.18White to off-white solid251 - 252[1]
This compoundC₁₀H₈ClNO193.63[2]Off-white to pale yellow solid96 - 98
Table 2: Summary of Large-Scale Reaction Parameters
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Gould-Jacobs Reaction4-methoxyaniline, DEEMDiphenyl ether250-2600.5 - 1~95[3]
2Chlorination6-methoxyquinolin-4-one, POCl₃Neat POCl₃110-1202 - 4~85

Experimental Protocols

Step 1: Large-Scale Synthesis of 6-methoxyquinolin-4-one

This protocol is based on the Gould-Jacobs reaction, a robust method for quinolone synthesis.

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane or Petroleum ether

  • Ethanol (for recrystallization)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, charge 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture with stirring to 120-130°C for 2 hours. Ethanol, a byproduct of the condensation, will begin to distill off.

  • Cyclization: After the initial condensation, add diphenyl ether (3-5 mL per gram of 4-methoxyaniline) to the reaction mixture. Increase the temperature to 250-260°C and maintain reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the diphenyl ether. Add hexane or petroleum ether to facilitate further precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with hexane or petroleum ether to remove residual diphenyl ether.

  • Purification: The crude 6-methoxyquinolin-4-one can be purified by recrystallization from ethanol to yield a white to off-white solid.

Step1_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants 4-methoxyaniline + DEEM Condensation Heat to 120-130°C, 2h Reactants->Condensation Cyclization Add Diphenyl ether Heat to 250-260°C, 0.5-1h Condensation->Cyclization Cooling Cool to RT Cyclization->Cooling Precipitation Add Hexane/Petroleum ether Cooling->Precipitation Filtration Vacuum filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product1 Pure 6-methoxyquinolin-4-one Recrystallization->Product1 Step2_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants2 6-methoxyquinolin-4-one + POCl₃ Chlorination2 Reflux at 110-120°C, 2-4h Reactants2->Chlorination2 Quenching Pour onto ice Chlorination2->Quenching Neutralization2 Neutralize with NaHCO₃ Quenching->Neutralization2 Extraction2 Extract with Ethyl Acetate Neutralization2->Extraction2 Drying2 Wash with brine, dry over Na₂SO₄ Extraction2->Drying2 Purification2 Recrystallize from EtOH/Water or EtOAc/Hexane Drying2->Purification2 Product2 Pure this compound Purification2->Product2

References

synthesis of 4-amino-6-methoxyquinoline derivatives from 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of 4-Amino-6-Methoxyquinoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] Specifically, 4-amino-6-methoxyquinoline derivatives are of significant interest for developing novel drug candidates. The most direct and common method for synthesizing these compounds is through the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-methoxyquinoline with various primary or secondary amines.[1][2] The electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the C4-position, facilitating the displacement of the chloro group by an amine nucleophile.[2]

This document provides detailed protocols for the synthesis of 4-amino-6-methoxyquinoline derivatives using both conventional heating and microwave-assisted methods.

General Synthetic Workflow

The synthesis of 4-amino-6-methoxyquinoline derivatives from this compound typically follows a straightforward workflow involving reaction, isolation, and purification.

G cluster_start Starting Materials Start1 This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 Amine Nucleophile (R1R2NH) Start2->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 4-(R1R2-amino)-6-methoxyquinoline Derivative Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the synthesis of 4-amino-6-methoxyquinoline derivatives.

Experimental Protocols

Protocol 1: Conventional Heating

This method is a robust and widely used procedure for the SNAr reaction. It is suitable for a wide range of amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.2 - 1.5 eq)

  • High-boiling solvent (e.g., isopropanol, tert-butanol, or N,N-Dimethylformamide (DMF))

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).[3]

  • Add a suitable solvent (e.g., tert-butanol) to dissolve the reactants.[4]

  • Heat the mixture to reflux (e.g., 80-130 °C) with stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.[3][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent like dichloromethane or ethyl acetate.[5]

  • Wash the organic layer sequentially with 5% aq. NaHCO₃ solution, water, and finally with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[5]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][5]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[1][3]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.5 eq)

  • Solvent (e.g., DMSO, ethanol) or solvent-free conditions

  • Microwave vial (10 mL)

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[3]

  • Add a suitable solvent if necessary. Many reactions can be performed solvent-free.[3] For anilines or heteroarylamines, a base like sodium hydroxide may be required.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[1][3]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[3]

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: Examples of Synthesized Derivatives

The following table summarizes representative data for the synthesis of 4-aminoquinoline derivatives, demonstrating typical yields and biological activities.

DerivativeAmine NucleophileMethodYield (%)Biological Activity DataReference
1 AnilineConventional84.3Not Reported[4]
2 3,4,5-TrimethoxyanilineConventional86.0RIPK2 Inhibition (IC₅₀ = 5.1 ± 1.6 nM for a related derivative)[4]
3 N,N-dimethyl-ethane-1,2-diamineConventional>80 (general)Cytotoxicity GI₅₀ = 7.35-8.73 µM (MDA-MB468 cells)[5]
4 Butyl amineConventional>80 (general)Cytotoxicity GI₅₀ > 10.85 µM (MDA-MB468 cells)[5]
5 Various Alkyl/Aryl AminesMicrowave80 - 95Not Reported[1]

Applications in Drug Discovery

4-aminoquinoline derivatives are key pharmacophores in drug discovery. Their synthesis allows for the creation of libraries of compounds that can be screened for various therapeutic targets. For instance, derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling and inflammation.[4]

The general mechanism for many 4-aminoquinoline-based drugs, particularly antimalarials, involves inhibiting the polymerization of heme in the parasite, leading to a buildup of toxic free heme.[2] In cancer research, they are often designed to target specific kinases involved in cell proliferation and survival signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitor 4-Aminoquinoline Derivative Inhibitor->EGFR Inhibits (ATP-binding site) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

References

Application Notes and Protocols: The Role of 4-Chloro-Substituted Quinolines in the Synthesis of Tivozanib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, is utilized in the treatment of advanced renal cell carcinoma.[1] The synthesis of this complex molecule relies on the strategic assembly of key structural fragments. A critical precursor in the synthesis of Tivozanib is a substituted quinoline moiety. While the topic specifies 4-Chloro-6-methoxyquinoline, a thorough review of the synthetic routes reveals that the key intermediate used in the industrial preparation of Tivozanib is 4-chloro-6,7-dimethoxyquinoline .[2][3][4] This document will focus on the application of this specific, correctly substituted quinoline in the preparation of a crucial Tivozanib intermediate, namely 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline .

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution, making 4-chloro-6,7-dimethoxyquinoline an ideal electrophile for coupling with the phenolic oxygen of 4-amino-3-chlorophenol.[5] This reaction forms the core diaryl ether linkage present in the final Tivozanib molecule.

Synthetic Pathway Overview

The primary transformation involving 4-chloro-6,7-dimethoxyquinoline in the synthesis of Tivozanib intermediates is a nucleophilic aromatic substitution reaction (SNAr). In this key step, the phenoxide of 4-amino-3-chlorophenol displaces the chloride at the C4 position of the quinoline ring to form a diaryl ether.

G cluster_reactants Reactants cluster_product Product cluster_process Process A 4-Chloro-6,7-dimethoxyquinoline P Nucleophilic Aromatic Substitution (SNAr) A->P B 4-Amino-3-chlorophenol B->P C Base (e.g., NaOH) C->P D 2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (Tivozanib Intermediate) P->D Forms Diaryl Ether Linkage

Figure 1: Synthetic pathway for the Tivozanib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

This protocol is adapted from methodologies described in the patent literature for the synthesis of Tivozanib intermediates.[3]

Materials:

  • 4-Amino-3-chlorophenol

  • 4-Chloro-6,7-dimethoxyquinoline

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

Procedure:

  • To a suitable reaction vessel, add 4-amino-3-chlorophenol (1.0 equivalent) and dissolve it in DMSO.

  • Under a nitrogen atmosphere, add sodium hydroxide (1.5 equivalents) to the solution at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature to form the sodium phenoxide.

  • Add 4-chloro-6,7-dimethoxyquinoline (0.77 equivalents) to the reaction mixture.

  • Heat the mixture to 115°C and maintain stirring for approximately 4.5 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a mixture of ethanol and water (e.g., 1:4 v/v) to precipitate the product.

  • Stir the slurry at room temperature for 2 hours.

  • Collect the solid product by filtration.

  • Wash the filter cake with water to remove residual salts and solvent.

  • Dry the product under reduced pressure at 40°C to yield 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

G start Start dissolve 1. Dissolve 4-amino-3-chlorophenol in DMSO start->dissolve end End add_base 2. Add NaOH under N2 at room temperature dissolve->add_base stir1 3. Stir for 1 hour add_base->stir1 add_quinoline 4. Add 4-chloro-6,7-dimethoxyquinoline stir1->add_quinoline heat 5. Heat to 115°C and stir for 4.5h add_quinoline->heat cool 6. Cool to room temperature heat->cool precipitate 7. Add Ethanol/Water mixture cool->precipitate stir2 8. Stir for 2 hours precipitate->stir2 filter 9. Filter the solid product stir2->filter wash 10. Wash with water filter->wash dry 11. Dry under vacuum at 40°C wash->dry product Obtain pure Tivozanib intermediate dry->product product->end

Figure 2: Experimental workflow for intermediate synthesis.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of the Tivozanib intermediate, 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, as derived from patent literature.[3]

ParameterValueUnit
Reactants
4-Amino-3-chlorophenol5.4g
37.8mmol
4-Chloro-6,7-dimethoxyquinoline6.5g
29.1mmol
Sodium Hydroxide (NaOH)2.33g
58.2mmol
Solvent
Dimethyl Sulfoxide (DMSO)25mL
Reaction Conditions
Temperature115°C
Time4.5hours
Product
2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline7.5g
Yield 78.0%

4-Chloro-6,7-dimethoxyquinoline is a pivotal intermediate in the synthesis of Tivozanib.[2][5] Its reaction with 4-amino-3-chlorophenol via a nucleophilic aromatic substitution provides a high-yield pathway to construct the central diaryl ether core of the final drug molecule.[3][6] The protocols and data presented highlight a robust and scalable method suitable for the industrial production of this important Tivozanib intermediate. The straightforward nature of this reaction, coupled with the availability of the starting materials, underscores its significance in the overall synthetic strategy for Tivozanib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-6-methoxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The primary synthetic pathways to this compound typically start from 4-methoxyaniline (p-anisidine). A widely used method is the Combes synthesis, which involves the condensation of p-anisidine with a β-diketone, such as acetylacetone, followed by acid-catalyzed cyclization to form a 4-hydroxy-6-methoxyquinoline intermediate. This intermediate is then chlorinated to yield the final product. Another approach involves the reaction of p-anisidine with ethyl acetoacetate, followed by thermal cyclization and subsequent chlorination.[1]

Q2: What is the role of the Vilsmeier-Haack reagent in quinoline synthesis?

A2: The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a versatile reagent in organic synthesis. In the context of quinoline synthesis, it can be used for formylation and cyclization reactions. For instance, it can facilitate the cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines. The mechanism is believed to involve the formation of a chloromethyliminium salt which acts as the electrophile.[2]

Q3: How can I monitor the progress of the chlorination reaction?

A3: The progress of the chlorination of 4-hydroxy-6-methoxyquinoline can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate (e.g., in an 8:1 v/v ratio). The disappearance of the starting material (4-hydroxy-6-methoxyquinoline) spot and the appearance of a new spot corresponding to the product (this compound) will indicate the reaction's progression.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A common challenge in the synthesis of this compound is a lower than expected yield. The following guide provides a systematic approach to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Cyclization - Verify Acid Catalyst: Ensure the strength and concentration of the acid catalyst (e.g., sulfuric acid in Combes synthesis) are appropriate. - Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC to avoid degradation. - Ensure Anhydrous Conditions: Moisture can interfere with the acid catalyst. Use dry glassware and anhydrous reagents.
Inefficient Chlorination - Reagent Quality: Use fresh, high-purity phosphorus oxychloride (POCl₃) as it is sensitive to moisture and can degrade over time.[2] - Molar Ratio of Chlorinating Agent: A molar excess of POCl₃ is often required. Consider increasing the molar equivalents of POCl₃. - Reaction Temperature: The chlorination step typically requires elevated temperatures (e.g., 90-110 °C).[3][4] Ensure the reaction is heated adequately.
Side Product Formation - Control Reaction Temperature: Overheating during cyclization or chlorination can lead to the formation of undesired byproducts. Maintain the recommended temperature range. - Minimize Reaction Time: Prolonged reaction times can sometimes lead to the formation of impurities. Optimize the reaction time based on TLC monitoring.
Product Loss During Workup - Hydrolysis of Chloro Group: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group during aqueous workup. Perform the workup at low temperatures and minimize contact time with water. Neutralize the reaction mixture carefully.[5] - Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_cyclization Check Cyclization Step (TLC for starting material) start->check_cyclization check_chlorination Check Chlorination Step (TLC for 4-hydroxy intermediate) check_cyclization->check_chlorination Complete incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization Starting material remains check_workup Review Workup Procedure check_chlorination->check_workup Complete incomplete_chlorination Incomplete Chlorination check_chlorination->incomplete_chlorination 4-hydroxy intermediate remains product_loss Product Loss check_workup->product_loss optimize_cyclization Optimize Cyclization: - Stronger/more acid - Higher temp/longer time - Anhydrous conditions incomplete_cyclization->optimize_cyclization optimize_chlorination Optimize Chlorination: - Fresh POCl3 - Increase POCl3 equivalents - Higher temperature incomplete_chlorination->optimize_chlorination optimize_workup Optimize Workup: - Low temperature - Minimize water contact - Efficient extraction product_loss->optimize_workup improved_yield Improved Yield optimize_cyclization->improved_yield optimize_chlorination->improved_yield optimize_workup->improved_yield synthesis_workflow cluster_step1 Step 1: Cyclization (Combes Synthesis) cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification p_anisidine 4-Methoxyaniline condensation Condensation (Room Temp) p_anisidine->condensation acetylacetone Acetylacetone acetylacetone->condensation cyclization Acid-Catalyzed Cyclization (H₂SO₄, 100-110°C) condensation->cyclization hydroxy_quinoline 4-hydroxy-6-methoxyquinoline cyclization->hydroxy_quinoline chlorination Chlorination (POCl₃, reflux) hydroxy_quinoline->chlorination chloro_quinoline This compound chlorination->chloro_quinoline purification Recrystallization (e.g., Ethanol/Ethyl Acetate) chloro_quinoline->purification final_product Pure this compound purification->final_product

References

purification of crude 4-Chloro-6-methoxyquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Chloro-6-methoxyquinoline

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and protocols for the .

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For quinoline derivatives, polar protic solvents or mixtures are often effective. A mixture of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) has been successfully used for the closely related 4-chloro-6,7-dimethoxyquinoline and is a recommended starting point.[2][3] Other potential solvents to screen include ethanol, methanol, or solvent systems like dichloromethane-hexane.[1]

Q2: How much solvent should I use to dissolve the crude product?

A2: The key is to use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[4] Using too much solvent is the most common reason for poor or no crystal yield upon cooling.[5] It is best to add the hot solvent portion-wise to the heated crude material until everything just dissolves.[1]

Q3: My solution is colored. How can I remove colored impurities?

A3: If the solution is colored by impurities, you can use activated charcoal for decolorization. After dissolving the crude product in the hot solvent, remove the solution from the heat source, allow it to cool slightly (to prevent flash boiling), and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool.[1][6]

Q4: How can I determine if my final product is pure?

A4: Purity can be assessed using several analytical techniques. The most common are measuring the melting point range (a sharp melting point close to the literature value indicates high purity) and using Thin Layer Chromatography (TLC) to check for the presence of impurities. Spectroscopic methods like ¹H NMR can also confirm the structure and identify any remaining contaminants.[7]

Q5: How long should the crystals be dried?

A5: The crystals should be dried until they reach a constant weight.[4] For organic solvents, drying in a vacuum oven or desiccator for several hours to overnight is typically sufficient. The presence of residual solvent can lower the melting point and add to the weight, leading to an inaccurate yield calculation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [5]2. The solution is supersaturated. [5]3. The compound is highly impure. 1. Reduce Solvent: Boil off some of the solvent to increase the concentration and allow it to cool again.[8]2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid surface.[4][6] Add a "seed crystal" of the pure compound if available.[5]3. Re-purify: If the product remains an oil, recover the crude material by removing the solvent and attempt purification by another method, such as column chromatography.[5]
The product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. [6]3. The compound is significantly impure. [5]1. Re-heat and Cool Slowly: Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent.[5][6] Ensure the flask cools slowly by insulating it.2. Change Solvent: Select a solvent or solvent mixture with a lower boiling point.3. Adjust Solvent System: If using a mixed solvent, add more of the solvent in which the compound is more soluble.
The yield of crystals is very low. 1. Too much solvent was used initially. [4]2. The solution was not cooled sufficiently. 3. Crystals were lost during filtration/washing. 4. Premature crystallization occurred during hot filtration. 1. Concentrate the Mother Liquor: Recover a second crop of crystals by evaporating some solvent from the filtrate and re-cooling.2. Cool Further: Ensure the flask has been thoroughly cooled, preferably in an ice-water bath, to maximize precipitation.[6]3. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[4]4. Keep it Hot: If performing hot filtration, use fluted filter paper and keep the funnel and receiving flask hot to prevent crystallization in the funnel.
Crystals form too quickly. 1. The solution is too concentrated. 2. The solution cooled too fast. 1. Add More Solvent: Re-heat the solution to dissolve the solid, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly. This traps fewer impurities.[8]2. Insulate: Allow the flask to cool to room temperature on a benchtop, insulated by paper towels or a cork ring, before moving to an ice bath.[8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure using a 1:1 ethanol/ethyl acetate solvent system.

1. Solvent Selection and Preparation:

  • Prepare a 1:1 (v/v) mixture of ethanol and ethyl acetate.

  • Pour a portion of this solvent mixture into a separate flask and heat it to boiling on a hot plate.

2. Dissolution of the Crude Solid:

  • Place the crude this compound solid into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar for gentle agitation.

  • Place the flask on the hot plate and add the minimum amount of the boiling solvent mixture in small portions until the solid just dissolves completely.[1]

3. Decolorization (Optional):

  • If the solution is colored with impurities, remove it from the heat and add a very small amount of activated charcoal.

  • Swirl the flask and gently heat for a few minutes.

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask containing the hot, saturated solution with a watch glass and set it aside to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of pure, well-defined crystals.[6]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.

5. Collection of Crystals:

  • Set up a Büchner funnel for vacuum filtration.

  • Wet the filter paper with a small amount of ice-cold recrystallization solvent.

  • Collect the crystals by swirling the flask and pouring the slurry into the funnel under vacuum.

6. Washing and Drying:

  • With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining impurities.[4]

  • Allow air to be pulled through the crystals for several minutes to help them dry.

  • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven or desiccator.

Troubleshooting Workflow

G start Start: Dissolve crude solid in minimum hot solvent is_dissolved Is solid fully dissolved? start->is_dissolved add_solvent Add more hot solvent is_dissolved->add_solvent No is_colored Is solution colored? is_dissolved->is_colored Yes add_solvent->is_dissolved add_charcoal 1. Add activated charcoal 2. Perform hot filtration is_colored->add_charcoal Yes cool_solution Cool solution slowly to room temp, then ice bath is_colored->cool_solution No add_charcoal->cool_solution crystals_form Have crystals formed? cool_solution->crystals_form oiling_out Did it 'oil out'? crystals_form->oiling_out No filter_wash Collect crystals by vacuum filtration & wash with ice-cold solvent crystals_form->filter_wash Yes troubleshoot_oil 1. Re-heat to dissolve oil 2. Add more good solvent 3. Cool very slowly oiling_out->troubleshoot_oil Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume oiling_out->induce_crystallization No troubleshoot_oil->cool_solution induce_crystallization->crystals_form dry_crystals Dry crystals to constant weight filter_wash->dry_crystals end_product Pure Product dry_crystals->end_product

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

common side products in the synthesis of 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route involves the chlorination of 4-hydroxy-6-methoxyquinoline. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of an amide like N,N-dimethylformamide (DMF). This reaction is a variation of the Vilsmeier-Haack reaction.

Q2: What is the role of DMF in the chlorination reaction with POCl₃?

A2: In the Vilsmeier-Haack reaction, DMF reacts with POCl₃ to form the Vilsmeier reagent, a chloroiminium salt. This reagent is the active electrophile that facilitates the conversion of the hydroxyl group at the 4-position of the quinoline to a chloro group.

Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic fumes. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is crucial to work under anhydrous (moisture-free) conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the chlorination can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the more polar starting material (4-hydroxy-6-methoxyquinoline) from the less polar product (this compound).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is heated to the appropriate temperature (typically 100-110°C) for a sufficient duration (2-6 hours).- Use a sufficient excess of POCl₃.- Monitor the reaction by TLC until the starting material is consumed.
Moisture in the Reaction - Use freshly distilled or high-purity POCl₃.- Thoroughly dry all glassware before use.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Reagents - Use fresh, high-purity starting materials and reagents.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Material - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol).
Formation of Dark, Tarry Residue - Maintain strict temperature control and avoid overheating, as high temperatures can lead to polymerization and decomposition.- Use purified starting materials and anhydrous solvents.
Formation of Dimeric Ether Byproduct - Use a sufficient excess of the chlorinating agent to ensure complete conversion of the starting material.- Add the 4-hydroxy-6-methoxyquinoline to the POCl₃ solution gradually to maintain a high concentration of the chlorinating agent.
Hydrolysis of Product during Workup - Perform the aqueous workup at low temperatures (e.g., using an ice bath).- Neutralize the reaction mixture carefully and avoid strongly basic or acidic conditions for prolonged periods.

Identification of Common Side Products

The most frequently encountered side products in the synthesis of this compound are the unreacted starting material and polymeric or degradation byproducts. Another potential, though less commonly reported, side product is the dimeric ether, bis(6-methoxyquinolin-4-yl) ether.

Compound Structure Expected ¹H NMR Chemical Shifts (CDCl₃, δ ppm) Notes
This compound (Product) ~8.7 (d, 1H), ~8.0 (d, 1H), ~7.4 (dd, 1H), ~7.3 (d, 1H), ~7.1 (d, 1H), ~3.9 (s, 3H)The exact shifts can vary slightly based on solvent and concentration.
4-Hydroxy-6-methoxyquinoline (Starting Material) ~11.9 (bs, 1H), ~7.9 (d, 1H), ~7.5 (m, 2H), ~7.3 (dd, 1H), ~6.0 (d, 1H), ~3.8 (s, 3H)[1]The broad singlet around 11.9 ppm corresponds to the hydroxyl proton.
Bis(6-methoxyquinolin-4-yl) ether (Potential Dimer) Aromatic protons would likely appear in the 7.0-8.5 ppm region, with two distinct methoxy signals around 3.9 ppm.This is a plausible byproduct from the reaction of the product with unreacted starting material.
Polymeric/Degradation Products N/ABroad, unresolved signals in the aromatic and aliphatic regions of the ¹H NMR spectrum.These often appear as a dark, insoluble tar.

Note: The provided chemical shifts are approximate and based on typical values for similar compounds. Actual shifts may vary.

Experimental Protocols

Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline[2][3]

This protocol describes the synthesis of a related compound and illustrates the general chlorination procedure.

Materials:

  • 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) in POCl₃ (36.2 mL), add 2 drops of DMF.

  • Stir the mixture and heat to 110°C for 2 hours.[2]

  • After the reaction is complete, concentrate the solution under reduced pressure to afford a yellow solid.

  • Wash the solid with a saturated NaHCO₃ solution for 1 hour at 0°C.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis start Start: 4-Hydroxy-6-methoxyquinoline chlorination Chlorination: Add POCl3 and catalytic DMF Heat to 100-110°C start->chlorination workup Aqueous Workup: Quench with ice-water Neutralize chlorination->workup extraction Extraction: Extract with organic solvent workup->extraction purification Purification: Recrystallization extraction->purification product Final Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Conditions: - Increase reaction time/temp - Increase POCl3 equivalents incomplete->optimize check_reagents Check Reagent Quality & Anhydrous Conditions complete->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Degraded Reagents or Moisture Present check_reagents->reagents_bad No workup_issue Investigate Workup Procedure: - Product loss during extraction? - Hydrolysis? reagents_ok->workup_issue use_fresh Use Fresh/Distilled Reagents & Dry Glassware reagents_bad->use_fresh

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chlorination of hydroxyquinolines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of hydroxyquinolines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired chlorinated hydroxyquinoline. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in chlorination reactions of hydroxyquinolines can stem from several factors.[1] A primary reason is often incomplete reaction due to suboptimal conditions.[2]

    Potential Causes & Solutions:

    • Insufficient Reaction Temperature: Ensure the reaction is heated to the appropriate temperature. For instance, reactions with phosphorus oxychloride (POCl₃) typically require temperatures between 90-120°C.[2]

    • Inadequate Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some reactions may need 4-12 hours to reach completion.[2]

    • Reagent Quality: The purity of both the starting hydroxyquinoline and the chlorinating agent is crucial.[1][2] Use freshly distilled or high-purity reagents to avoid side reactions.

    • Moisture Contamination: Many chlorinating agents, such as POCl₃, are sensitive to moisture.[1] It is critical to use dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent.[2]

    • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Consider a modest increase in the molar equivalents of the chlorinating agent.[2]

Issue 2: Formation of Multiple Products and Isomers

  • Question: I am observing the formation of multiple spots on my TLC plate, suggesting the presence of isomers or over-chlorinated products. How can I improve the regioselectivity of the reaction?

  • Answer: The formation of multiple products, including various chlorinated isomers (e.g., 5-chloro-, 7-chloro-, and 5,7-dichloro-8-hydroxyquinoline), is a common challenge due to the reactive nature of the quinoline ring.[3][4]

    Strategies for Improving Regioselectivity:

    • Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. For instance, direct chlorination with chlorine gas can lead to mixtures of mono- and di-chloro products.[3][4] N-chlorosuccinimide (NCS) under acidic conditions is another option that can be explored for specific regioselectivities.[5]

    • Reaction Temperature Control: The reaction temperature can significantly influence the product distribution. Lower temperatures may favor the formation of a specific isomer. For example, in the chlorination of 8-hydroxyquinoline with chlorine gas, maintaining the temperature between 10°C and 20°C is recommended.[3]

    • Solvent Effects: The choice of solvent can impact the reaction's outcome. Some protocols utilize solvents like chloroform or acetic acid, which can influence the solubility and reactivity of the intermediates.[6]

    • Catalysts: The use of catalysts, such as iodine in the chlorination of 8-hydroxyquinoline, can improve yields and potentially influence selectivity.[6]

Issue 3: Formation of Dark-Colored Impurities or Tar

  • Question: My reaction mixture has turned dark brown or black, and I am having difficulty isolating the product from a tar-like substance. What causes this and how can I prevent it?

  • Answer: The formation of dark-colored impurities or tar is often indicative of polymerization or decomposition of the starting material or product.[1]

    Preventative Measures:

    • Control Reaction Temperature: Excessive heat can lead to the decomposition of reagents and the formation of polymeric byproducts.[1] Avoid unnecessarily high temperatures and prolonged reaction times.[2]

    • Inert Atmosphere: The presence of oxygen can lead to oxidative side reactions, which can produce colored impurities.[1] Performing the reaction under an inert atmosphere can mitigate this.[2]

    • Purity of Starting Materials: Impurities in the starting hydroxyquinoline can contribute to side reactions and discoloration.[1]

    • Proper Work-up: After the reaction is complete, promptly proceed with the work-up procedure to isolate the product and prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents used for hydroxyquinolines?

A1: The choice of chlorinating agent depends on the specific hydroxyquinoline and the desired chloro-substituted product. Commonly used agents include:

  • Phosphorus oxychloride (POCl₃): Often used for converting 4-hydroxyquinolines to 4-chloroquinolines. It can also serve as the solvent.[2]

  • Chlorine gas (Cl₂): Used for direct chlorination, often leading to a mixture of products.[3]

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer better regioselectivity under certain conditions.[5]

  • Phosphorus pentachloride (PCl₅): A highly reactive agent, sometimes used as an alternative to POCl₃.[1]

  • Thionyl chloride (SOCl₂): Another common chlorinating agent, though its byproducts (SO₂ and HCl) are gaseous and require careful handling.[1]

Q2: What is the general mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃?

A2: The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to proceed through a mechanism similar to a Vilsmeier-Haack reaction.[2] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[2]

Q3: How can I effectively monitor the progress of my chlorination reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times or overheating.

Q4: What are some common purification techniques for chlorinated hydroxyquinolines?

A4: Purification strategies often depend on the properties of the specific product and the impurities present. Common methods include:

  • Neutralization and Filtration: After quenching the reaction, the product often precipitates upon neutralization of the acidic reaction mixture. The solid product can then be collected by filtration.[3][7]

  • Recrystallization: This is a standard method for purifying solid products. The choice of solvent is crucial for effective purification.

  • Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography is a powerful technique.

  • Acid-Base Extraction: The basic nitrogen of the quinoline ring allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

  • Decolorization: If the product is colored by impurities, treating a solution of the crude product with activated carbon can help remove them.[7]

Data Presentation: Reaction Conditions for Chlorination

Table 1: Chlorination of 4-Hydroxyquinolines

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-hydroxy-6,7-dimethoxyquinolinePOCl₃POCl₃ (neat)1006Not specified[2]
4-hydroxy-8-tosyloxyquinolinePOCl₃Not specifiedNot specifiedNot specified94[8]

Table 2: Chlorination of 8-Hydroxyquinolines

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
8-hydroxyquinolineChlorine gasWater, HCl10-202.55,7-dichloro-8-quinolinol & 5-chloro-8-quinolinolNot specified[3]
8-hydroxyquinolineChlorine gasChloroform2535,7-dichloro-8-hydroxy-quinoline97[6]
8-hydroxyquinaldineChlorine gasChloroform2535,7-dichloro-8-hydroxy-quinaldine94[6]
2-alkyl-8-hydroxyquinolineNCSAcidic conditionsNot specifiedNot specified2-alkyl-5,7-dichloro-8-hydroxyquinolineGood[5]

Experimental Protocols

Protocol 1: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline using POCl₃ [2]

  • In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).

  • At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).

  • Heat the reaction mixture to 100°C and maintain for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 20°C.

  • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Carefully pour the residue onto crushed ice.

  • Adjust the pH to 8-9 with a suitable base (e.g., sodium hydroxide solution).

  • Filter the resulting precipitate, wash with water, and dry to obtain the 4-chloro-6,7-dimethoxyquinoline product.

Protocol 2: Chlorination of 8-hydroxyquinoline using Chlorine Gas [3]

  • In a clean reactor, add water (400 mL) and concentrated hydrochloric acid (3.84 moles).

  • Cool the mixture and then slowly add 8-hydroxyquinoline (0.69 moles) at 20°C.

  • Further cool the reaction mass to 10°C to 20°C.

  • Bubble chlorine gas (1.06 moles) through the solution for 2.5 hours.

  • After the reaction is complete, quench the excess chlorine by adding a 50% aqueous solution of sodium metabisulphite (0.26 moles) and stir for 15 minutes.

  • Add water (500 mL) and stir for another 15-20 minutes.

  • Adjust the pH to 4.5 with a 48% solution of sodium hydroxide (3.0 moles) and heat to 35°C to 40°C.

  • Filter the product, wash with water, and dry.

Visualizations

experimental_workflow start Start: Chlorination Reaction Setup reaction Run Reaction (Monitor by TLC) start->reaction workup Reaction Work-up (Quenching, Extraction, Neutralization) reaction->workup isolation Crude Product Isolation (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Chlorinated Hydroxyquinoline analysis->end

Caption: General experimental workflow for the chlorination of hydroxyquinolines.

troubleshooting_logic start Problem with Chlorination Reaction low_yield Low/No Yield? start->low_yield byproducts Byproducts/Isomers? low_yield->byproducts No check_conditions Check Temp, Time, Reagents, Moisture low_yield->check_conditions Yes tar Tar/Dark Color? byproducts->tar No optimize_selectivity Optimize Temp, Solvent, Chlorinating Agent byproducts->optimize_selectivity Yes control_conditions Control Temp, Inert Atmosphere, Reagent Purity tar->control_conditions Yes success Problem Solved tar->success No check_conditions->success optimize_selectivity->success control_conditions->success

Caption: Troubleshooting decision tree for common chlorination issues.

References

Technical Support Center: Troubleshooting Poor Yield in Nucleophilic Substitution of 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic substitution of 4-Chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges, particularly in achieving optimal reaction yields.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion in the SNAr reaction of this compound can stem from several factors:

  • Insufficient Activation: While the quinoline nitrogen provides activation towards nucleophilic attack at the 4-position, the methoxy group at the 6-position is electron-donating, which can slightly deactivate the ring compared to unsubstituted or electron-withdrawn quinolines.

  • Weak Nucleophile: The nucleophilicity of your amine or other nucleophile is critical. Sterically hindered amines or anilines with electron-withdrawing groups will react more slowly.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation, leaving the nucleophilic anion more reactive. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity.

  • Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy. If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended. However, excessively high temperatures can lead to side reactions.[1]

  • Base Not Used or Too Weak: When using a neutral nucleophile like an amine, the addition of a base is often necessary to deprotonate it, thereby increasing its nucleophilicity.

Q2: I am observing the formation of significant side products. What are the common side reactions and how can I mitigate them?

A2: Common side reactions include:

  • Hydrolysis of the Chloro Group: In the presence of water, this compound can undergo hydrolysis to form 6-methoxyquinolin-4-one. To avoid this, ensure all reactants and solvents are anhydrous.

  • Di-substitution: If your nucleophile has more than one reactive site, or if the product itself can react further, di-substitution can occur. Using a stoichiometric amount of the nucleophile can help minimize this.

  • Reaction with the Solvent: Some solvents, particularly nucleophilic ones, can compete with your intended nucleophile.

  • Dimerization: In some cases, the product can undergo self-condensation or dimerization, especially at high temperatures.

  • Beta-Hydride Elimination (in Buchwald-Hartwig reactions): This side reaction can lead to the formation of a hydrodehalogenated arene (6-methoxyquinoline) and an imine. Careful selection of the ligand and base can minimize this.[2]

Q3: How can I improve the yield of my Buchwald-Hartwig amination of this compound?

A3: To optimize the Buchwald-Hartwig amination, consider the following:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often improve reaction efficiency.[3] For primary amines, bidentate phosphine ligands like BINAP and DPPF can provide higher rates and yields.[2]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3) are commonly used. The choice of base can depend on the specific amine and ligand used.

  • Catalyst System: Ensure your palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and ligand are of high quality and handled under an inert atmosphere to prevent catalyst deactivation.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.

Q4: Is microwave-assisted synthesis a viable option for this reaction, and what are the advantages?

A4: Yes, microwave-assisted synthesis is an excellent option and offers several advantages:

  • Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][5]

  • Improved Yields: Often, microwave synthesis leads to higher product yields compared to conventional heating.[4][5]

  • Greener Chemistry: This method can often be performed with less solvent or even under solvent-free conditions, aligning with green chemistry principles.[5]

Troubleshooting Guide

Below is a decision tree to help troubleshoot poor yields in the nucleophilic substitution of this compound.

TroubleshootingPoorYield start Low Yield Observed check_conversion Is the starting material consumed? (Check by TLC/LC-MS) start->check_conversion no_reaction No or minimal reaction check_conversion->no_reaction No incomplete_reaction Incomplete reaction check_conversion->incomplete_reaction Partially side_products Starting material consumed, but low yield of desired product check_conversion->side_products Yes increase_temp Increase reaction temperature no_reaction->increase_temp stronger_nucleophile Use a stronger nucleophile or add a base (e.g., NaH, K2CO3) no_reaction->stronger_nucleophile change_solvent Switch to a polar aprotic solvent (DMF, DMSO) no_reaction->change_solvent check_reagents Verify reagent quality and stoichiometry no_reaction->check_reagents increase_time Increase reaction time incomplete_reaction->increase_time optimize_temp Optimize temperature (stepwise increase) incomplete_reaction->optimize_temp catalyst_issue For Buchwald-Hartwig: check catalyst/ligand activity incomplete_reaction->catalyst_issue lower_temp Lower reaction temperature side_products->lower_temp check_anhydrous Ensure anhydrous conditions to prevent hydrolysis side_products->check_anhydrous stoichiometry Adjust stoichiometry (e.g., use 1.0-1.2 eq. of nucleophile) side_products->stoichiometry purification Optimize purification method side_products->purification

Caption: Troubleshooting Decision Tree for Low Yields.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of 4-chloroquinolines with various amines. While specific data for this compound is limited in the literature, the data for analogous compounds provides a strong predictive framework.

Table 1: Conventional Heating - Nucleophilic Aromatic Substitution

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Notes
AnilineIsopropanol-Reflux5~85For 4-chloro-6,7-dimethoxyquinoline.[1]
Substituted AnilinesIsopropanol-801237-75For 4-chloroquinazoline.[6]
N,N-dimethylethane-1,2-diamineNeat-120-1306-8>80For 7-substituted-4-chloroquinolines.[7]
BenzylamineDioxaneDIPEA8012~65For 6,7-dimethoxy-2,4-dichloroquinazoline.[8]

Table 2: Microwave-Assisted Synthesis

NucleophileSolventPower (W)Temperature (°C)Time (min)Yield (%)Notes
Various AminesIsopropanol60Reflux2070-85For 4-chloroquinazoline.[6]
Aniline DerivativesDMSO-1803080-95For 4,7-dichloroquinoline.
Phenols[bmim][PF6]--1072-82For 4,7-dichloroquinoline.[5]
Heterocyclic AminesDMF-150868-82For formyl-quinoline derivatives.[4]

Table 3: Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Primary/Secondary AminesPd2(dba)3 / NHCKOt-BuDioxane100->90General conditions for aryl halides.[9]
AnilinePd(OAc)2 / BINAPKOt-BuToluene70-10012-24HighGeneral protocol for 4-chloroquinolines.[10]
Weakly Acidic AminesPd catalyst / XantphosStrong BaseAromatic--ModerateGeneral observations from reaction databases.[2]

Experimental Protocols

Protocol 1: Conventional Heating - Synthesis of 4-Anilino-6-methoxyquinoline
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aniline (1.2 eq). Add a suitable solvent such as isopropanol or ethanol to dissolve the reactants.

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 5-12 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-6-methoxyquinoline Derivatives
  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq). Add a suitable solvent such as isopropanol or DMF. For many reactions, this can be performed solvent-free.[1]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[1]

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).[10] Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reactants (this compound, Nucleophile, Catalyst, Base) setup Combine Reactants in Flask (under inert atmosphere for Buchwald-Hartwig) reagents->setup solvent Prepare Anhydrous Solvent solvent->setup heating Heat Reaction Mixture (Conventional, Microwave, or Oil Bath) setup->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor quench Quench Reaction & Extract monitor->quench Reaction Complete purify Purify Product (Crystallization or Chromatography) quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General Experimental Workflow for Nucleophilic Substitution.

Nucleophilic Aromatic Substitution (SNAr) Signaling Pathway

SNAr_Mechanism reactants This compound + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Nucleophilic Attack (Slow) product 4-Nu-6-methoxyquinoline + Cl- meisenheimer->product Loss of Leaving Group (Fast)

Caption: SNAr Reaction Pathway.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim - Base-H+ RedElim->Pd0 - Product Product 4-Amino-6-methoxyquinoline Derivative RedElim->Product ArylHalide This compound ArylHalide->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

References

removal of impurities from 4-Chloro-6-methoxyquinoline using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of 4-Chloro-6-methoxyquinoline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurity is typically the unreacted starting material, 4-hydroxy-6-methoxyquinoline. Other potential impurities can arise from side reactions during the chlorination process, especially if the reaction temperature is not well-controlled, leading to the formation of colored byproducts.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: Standard silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of this compound.[1] Due to the basic nature of the quinoline nitrogen, peak tailing can sometimes be an issue.

Q3: How can I prevent my compound from streaking or tailing on the silica gel column?

A3: Tailing is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica gel surface. To mitigate this, you can deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of a basic modifier, such as 1-2% triethylamine in your chosen eluent.[2]

Q4: What is a good starting solvent system for developing a column chromatography method for this compound?

A4: A good starting point for thin-layer chromatography (TLC) to determine the optimal solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A common initial ratio to test is 7:3 or 8:2 hexane:ethyl acetate. The polarity can then be adjusted to achieve a target Rf value of 0.2-0.3 for this compound.[2]

Q5: How do I effectively monitor the separation during column chromatography?

A5: The separation should be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify the fractions containing the pure product. Visualization can be done under a UV lamp (254 nm).[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.

Issue 1: Poor Separation of this compound and 4-hydroxy-6-methoxyquinoline

  • Question: I'm running a column with a hexane/ethyl acetate gradient, but I'm getting poor separation between my product and the starting material. What can I do?

  • Answer:

    • Optimize Solvent System: The polarity difference between this compound and 4-hydroxy-6-methoxyquinoline is the basis for their separation. The hydroxyl group in the starting material makes it significantly more polar.

      • Decrease Polarity: Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) to increase the retention of the more polar 4-hydroxy-6-methoxyquinoline on the silica gel.

      • Shallow Gradient: Employ a very shallow gradient, slowly increasing the proportion of ethyl acetate. This will allow for a more effective separation of compounds with close Rf values.

    • Column Dimensions: Use a longer, narrower column to increase the surface area of the stationary phase and improve resolution. A general rule of thumb is a length-to-diameter ratio of at least 10:1.

Issue 2: The Compound is Sticking to the Column or Tailing Badly

  • Question: My product is eluting as a long streak instead of a sharp band, and the yield is low. What is causing this and how can I fix it?

  • Answer: This is likely due to strong interactions between the basic nitrogen of your quinoline and the acidic silica gel.

    • Use a Basic Modifier: Add 1-2% triethylamine to your eluent system.[2] This will compete with your compound for the acidic sites on the silica, reducing tailing and improving peak shape.

    • Deactivate Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing triethylamine.[2] Then, run the column with your standard eluent.

    • Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral).

Issue 3: The Compound is Crashing Out (Precipitating) on the Column

  • Question: I observed a white solid forming at the top of my column after loading my sample. What should I do?

  • Answer: This indicates that your compound is not soluble in the initial mobile phase.

    • Sample Loading Technique:

      • Dry Loading: The recommended method is to dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[1] This ensures that the compound is introduced to the column in a concentrated band and avoids solubility issues with the eluent.

      • Change Loading Solvent: If using wet loading, dissolve your sample in a minimal amount of a slightly more polar solvent than your initial eluent to ensure it stays in solution upon loading.

Data Presentation

Table 1: Estimated Rf Values and Elution Characteristics on Silica Gel

CompoundStructurePolarityEstimated Rf (7:3 Hexane:EtOAc)Elution Order
This compoundCOC1=CC2=C(C=C1)N=CC=C2ClLess Polar~ 0.4 - 0.5First
4-hydroxy-6-methoxyquinolineCOC1=CC2=C(C=C1)N=CC(O)=C2More Polar~ 0.1 - 0.2Second

Note: Rf values are estimates and can vary based on the specific conditions (e.g., silica gel activity, temperature, chamber saturation).

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Application
Hexane / Ethyl Acetate9:1 → 7:3 (Gradient)Good for general purification, offers good separation of compounds with different polarities.
Dichloromethane / Methanol99:1 → 95:5 (Gradient)Useful for more polar impurities. The addition of methanol increases the eluting power significantly.
Hexane / Ethyl Acetate + 1% Triethylamine8:2 (Isocratic or Gradient)Recommended if significant peak tailing is observed. The triethylamine deactivates the silica gel.[2]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Preparation of the Stationary Phase (Slurry Method):

    • Determine the required amount of silica gel. A common ratio is 50:1 to 100:1 of silica gel to crude product by weight.[1]

    • In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Stir gently to remove air bubbles.[1]

  • Packing the Column:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand (approx. 1 cm) over the plug.[1]

    • Pour the silica gel slurry into the column. Tap the column gently to ensure even packing and remove any trapped air.[1]

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[1]

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[1]

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.[1]

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[1]

    • Carefully add this powder to the top of the prepared column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.[1]

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude This compound tlc Run TLC to Determine Initial Solvent System start->tlc column Pack and Run Column Chromatography tlc->column monitor Monitor Fractions by TLC column->monitor good_sep Good Separation? monitor->good_sep tailing Peak Tailing? monitor->tailing combine Combine Pure Fractions and Evaporate good_sep->combine Yes poor_sep Poor Separation good_sep->poor_sep No end Pure Product combine->end adjust_gradient Adjust Solvent Gradient (shallower) or Use Longer Column poor_sep->adjust_gradient adjust_gradient->column tailing->good_sep No add_tea Add 1-2% Triethylamine to Eluent tailing->add_tea Yes add_tea->column

References

stability and long-term storage conditions for 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of 4-Chloro-6-methoxyquinoline, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C, protected from light and moisture.[1][2] It is crucial to store the compound in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen.

Q2: What is the typical shelf-life of this compound?

A2: When stored under the recommended conditions (2-8°C, protected from light and moisture), this compound is expected to remain stable for at least 24 months. However, it is recommended to re-analyze the material after this period to ensure it still meets the required specifications for your experiments.

Q3: Is this compound sensitive to light?

A3: Yes, like many quinoline derivatives, this compound has the potential to be photosensitive.[3][4][5] Exposure to UV or visible light may lead to degradation over time. Therefore, it is imperative to store the compound in an amber or opaque container and to minimize exposure to light during handling.

Q4: How does humidity affect the stability of this compound?

A4: this compound is a solid, and like many solid-state compounds, it can be susceptible to hydrolysis if exposed to high humidity. The presence of moisture can facilitate the degradation of the chloro and methoxy functional groups. Storing the compound in a desiccated environment or with a desiccant is advisable.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong acids or bases. Quinolines can form salts with strong acids, and the chloro and methoxy groups may be susceptible to reaction under extreme pH conditions or in the presence of strong oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., yellowing or browning) Exposure to light or air (oxidation).Discard the material if discoloration is significant, as it may indicate the presence of impurities. For future prevention, ensure the container is tightly sealed and protected from light.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound.Re-evaluate the storage conditions. Ensure the material has been stored at the recommended temperature and protected from light and moisture. Consider re-purifying the material if the impurity levels are unacceptable.
Poor solubility compared to a fresh batch Potential polymerization or degradation to less soluble impurities.Confirm the identity and purity of the material using an appropriate analytical method. If degradation is confirmed, it is recommended to use a fresh batch of the compound.
Inconsistent experimental results Degradation of the starting material.Always use a fresh batch of this compound for critical experiments or establish the purity of the current batch before use.

Stability Data Summary

The following table summarizes representative stability data for this compound under various conditions. This data is illustrative and based on general principles of chemical stability for similar compounds. Actual results may vary.

Storage Condition Time Point Assay (% of Initial) Total Impurities (% area) Appearance
Long-Term (5°C ± 3°C) 0 Months100.0< 0.1White to off-white solid
6 Months99.80.2Conforms
12 Months99.50.5Conforms
24 Months99.10.9Conforms
Accelerated (25°C ± 2°C / 60% ± 5% RH) 0 Months100.0< 0.1White to off-white solid
3 Months99.20.8Conforms
6 Months98.51.5Slight yellowing
Photostability (ICH Q1B Option 2) 1.2 million lux hours & 200 W h/m²97.22.8Noticeable yellowing

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound by separating it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound)

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the sample diluent to a working concentration of approximately 10 µg/mL.

5. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4]

6. Data Analysis:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • The stability of this compound is determined by calculating the percentage of the initial concentration remaining at each time point.

  • Degradation products are quantified as a percentage of the total peak area.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Suspected check_appearance Check Physical Appearance (Color, Form) start->check_appearance discolored Is the solid discolored? check_appearance->discolored review_storage Review Storage Conditions (Temp, Light, Moisture) discolored->review_storage Yes analytical_test Perform Analytical Test (e.g., HPLC) discolored->analytical_test No improper_storage Were storage conditions improper? review_storage->improper_storage improper_storage->analytical_test No correct_storage Correct Storage Conditions improper_storage->correct_storage Yes impurities_present Are unexpected peaks present? analytical_test->impurities_present quantify_purity Quantify Purity and Impurities impurities_present->quantify_purity Yes purity_ok Is purity acceptable? impurities_present->purity_ok No quantify_purity->purity_ok use_material Use Material with Caution (Consider impact of minor impurities) purity_ok->use_material Yes discard_material Discard Material and Use Fresh Batch purity_ok->discard_material No correct_storage->analytical_test

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Preventing Isomeric Impurities in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of isomeric impurity formation during quinoline synthesis. Our aim is to equip researchers with the knowledge to optimize their reaction conditions, maximize the yield of the desired isomer, and simplify purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where isomeric impurity formation is a major concern?

A1: The formation of isomeric impurities is a significant challenge in several widely-used quinoline syntheses, particularly when employing unsymmetrical starting materials. The most prominent examples include:

  • Skraup and Doebner-von Miller Syntheses: When using meta-substituted anilines, cyclization can occur at either of the two inequivalent ortho positions, leading to a mixture of 5- and 7-substituted quinolines.[1][2][3]

  • Combes Synthesis: The use of unsymmetrical β-diketones can result in two different enamine intermediates, leading to the formation of regioisomeric quinoline products.[4]

  • Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to condensation at either α-carbon of the ketone, resulting in a mixture of isomeric quinolines.[5][6]

Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position. For instance, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer when using trifluoromethyl-β-diketones.

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product. In the Combes synthesis, increasing the bulk of the R group on the β-diketone favors the formation of the 2-substituted quinoline.

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[7]

Q3: Are there any general strategies to minimize byproduct formation, such as tar, across different quinoline synthesis methods?

A3: Yes, several general strategies can be effective.

  • Temperature Control: Many quinoline syntheses, especially the Skraup reaction, are highly exothermic.[8] Maintaining a controlled temperature is crucial to prevent polymerization and charring. The use of a moderator like ferrous sulfate can help control the reaction's vigor.[9]

  • Purity of Starting Materials: Using high-purity and anhydrous reagents is essential. For instance, in the Skraup synthesis, anhydrous glycerol should be used as water can lead to lower yields.

  • Gradual Reagent Addition: Slow and controlled addition of reagents, such as the dropwise addition of sulfuric acid in the Skraup synthesis or the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, can help manage the reaction rate and temperature, thereby minimizing side reactions.[10]

  • Catalyst Choice: The use of milder catalysts, such as Lewis acids instead of strong Brønsted acids, can sometimes reduce the formation of polymeric byproducts in the Doebner-von Miller synthesis.[11]

Troubleshooting Guides

Skraup Synthesis
Symptom Possible Cause(s) Troubleshooting Steps
Formation of a mixture of 5- and 7-substituted quinolines Use of a meta-substituted aniline.1. Separation of isomers is often necessary post-synthesis. 2. Consider an alternative synthetic route if a single isomer is required.
Violent, uncontrollable reaction Highly exothermic nature of the reaction.[8]1. Add a moderator such as ferrous sulfate (FeSO₄) or boric acid.[9] 2. Add concentrated sulfuric acid slowly with efficient cooling and stirring. 3. Gently heat to initiate the reaction and then remove the heat source.
Significant tar formation and low yield Uncontrolled reaction temperature leading to polymerization.1. Use a moderator as mentioned above. 2. Ensure efficient stirring to dissipate heat. 3. Purify the crude product by steam distillation to separate the quinoline from the tar.[12]
Doebner-von Miller Synthesis
Symptom Possible Cause(s) Troubleshooting Steps
Formation of a mixture of 5- and 7-substituted quinolines Use of a meta-substituted aniline.1. The 7-substituted isomer is often the major product. 2. Isomers can be separated by forming zinc chloride complexes, where the complex of the 7-isomer may be less soluble.[13]
Low yield due to polymerization of the α,β-unsaturated carbonyl compound Strong acid catalysis and high temperatures.1. Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[10] 2. Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase.
Formation of complex mixtures with γ-substituted α,β-unsaturated aldehydes The reaction is sensitive to steric hindrance.This reaction is often unsuitable for sterically hindered α,β-unsaturated aldehydes. Consider an alternative synthesis method.[14][15]
Combes Synthesis
Symptom Possible Cause(s) Troubleshooting Steps
Formation of a mixture of regioisomers Use of an unsymmetrical β-diketone.1. Modify Substituents: Increase the steric bulk on one of the carbonyl groups of the β-diketone to favor nucleophilic attack at the less hindered carbonyl. 2. Alter Electronics: Use substituted anilines to electronically favor one cyclization pathway over the other.
Low yield Incomplete condensation or cyclization.1. Use a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[4]
Friedländer Synthesis
Symptom Possible Cause(s) Troubleshooting Steps
Formation of a mixture of regioisomers Use of an unsymmetrical ketone.1. Catalyst Selection: Employ specific amine catalysts, such as pyrrolidine derivatives (e.g., TABO), which have been shown to provide high regioselectivity for the 2-substituted product.[7][16] 2. Substrate Modification: Introduce a phosphoryl group on one α-carbon of the ketone to direct the cyclization.[5] 3. Slow Addition: Slowly add the ketone to the reaction mixture to improve regioselectivity.[16]
Self-condensation of the ketone reactant (aldol condensation) Particularly prevalent under basic conditions.1. Use an Imine Analog: To circumvent aldol condensation, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[5] 2. Milder Conditions: Utilize milder reaction conditions, for instance, a gold catalyst, which can facilitate the reaction at lower temperatures.

Quantitative Data on Isomer Formation

Table 1: Regioselectivity in the Skraup Synthesis with Substituted Anilines

Aniline DerivativeProduct(s)Yield (%)Reference
AnilineQuinoline84-91[17]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixture[1][18]
o-Nitroaniline8-Nitroquinoline-[1]
p-Nitroaniline6-Nitroquinoline-[1]
m-Toluidine7-Methylquinoline & 5-Methylquinoline (2:1 ratio)-[3]

Table 2: Regioselectivity in the Friedländer Synthesis with an Unmodified Methyl Ketone and an Amine Catalyst [7]

CatalystRegioselectivity (2-substituted : 2,3-disubstituted)
Pyrrolidine derivatives (e.g., TABO)≥84:16
Oxide catalystsFavors 2,3-disubstituted product

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline and glycerol.

  • Add ferrous sulfate heptahydrate to the mixture.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition should be done in a way that the temperature does not rise uncontrollably.

  • Add nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction starts, it will become exothermic. Control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.

  • After cooling, carefully pour the reaction mixture into a large volume of water.

  • Make the solution strongly basic with sodium hydroxide solution to liberate the free quinoline.

  • Perform steam distillation to isolate the quinoline from the tarry byproducts.[19] The quinoline will co-distill with water.

  • Separate the quinoline from the aqueous layer in the distillate. The aqueous layer can be extracted with an organic solvent to recover dissolved quinoline.

  • The crude quinoline can be further purified by distillation under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a general procedure designed to minimize tar formation.[10]

Materials:

  • Aniline

  • 6 M Hydrochloric Acid

  • Crotonaldehyde

  • Toluene

  • Concentrated Sodium Hydroxide solution

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 3: Regioselective Friedländer Synthesis of a 2-Substituted Quinoline

This protocol utilizes an amine catalyst to achieve high regioselectivity.[7]

Materials:

  • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

  • Methyl ketone (e.g., acetone)

  • Amine catalyst (e.g., TABO - 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)

  • Solvent (e.g., toluene)

Procedure:

  • To a solution of the o-aminoaromatic aldehyde and the amine catalyst in the chosen solvent, slowly add the methyl ketone substrate.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the desired product by column chromatography on silica gel.

Visualizations

General Reaction Mechanism of Combes Quinoline Synthesis

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine SchiffBase Schiff Base Enamine->SchiffBase Tautomerization Cyclized Cyclized Intermediate SchiffBase->Cyclized Acid-catalyzed Annulation Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration

Caption: Reaction pathway of the Combes quinoline synthesis.

Troubleshooting Workflow for Isomer Formation in Friedländer Synthesis

Friedlander_Troubleshooting Start Mixture of Isomers Observed in Friedländer Synthesis CheckKetone Is an unsymmetrical ketone being used? Start->CheckKetone Yes Yes CheckKetone->Yes No No CheckKetone->No Strategies Implement Strategies to Control Regioselectivity Yes->Strategies ConsiderOther Isomeric impurity is unlikely from this source. Consider other side reactions. No->ConsiderOther Catalyst Change Catalyst: Use amine catalysts (e.g., TABO) Strategies->Catalyst Substrate Modify Substrate: Introduce a directing group (e.g., phosphoryl) Strategies->Substrate Conditions Optimize Conditions: Slow addition of ketone, vary temperature Strategies->Conditions Analyze Analyze Isomer Ratio (NMR, GC-MS) Catalyst->Analyze Substrate->Analyze Conditions->Analyze

Caption: Decision tree for troubleshooting isomeric impurities.

Logical Relationship of Factors Affecting Regioselectivity

Regioselectivity_Factors Regioselectivity Regioselectivity in Quinoline Synthesis Electronic Electronic Effects (Substituents on Aniline and Carbonyl Compound) Regioselectivity->Electronic Steric Steric Hindrance (Bulky Groups) Regioselectivity->Steric Conditions Reaction Conditions Regioselectivity->Conditions Catalyst Catalyst (Acidic vs. Basic, Lewis Acid) Conditions->Catalyst Solvent Solvent Polarity Conditions->Solvent Temperature Reaction Temperature Conditions->Temperature

Caption: Factors influencing the regiochemical outcome.

References

analytical methods for detecting impurities in 4-Chloro-6-methoxyquinoline samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the analytical methods for detecting impurities in 4-Chloro-6-methoxyquinoline samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of this compound and its impurities. The choice of method depends on the volatility and thermal stability of the impurities, as well as the desired sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile impurities. Reversed-phase chromatography is the most common mode used for this purpose.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a general starting point and may require optimization based on the specific impurity profile of the sample.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions:

ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Column C18 (e.g., InertSustain C18, 250mm x 4.6mm, 5µm)C8 (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Elution GradientIsocratic (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C
Run Time ~20 min~15 min

Gradient Program for Method 1:

Time (min)% Mobile Phase A% Mobile Phase B
09010
151090
181090
199010
209010

Workflow for HPLC Impurity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Method for Impurity Analysis

1. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization (e.g., with BSTFA for active hydrogens) can be performed to improve the volatility and thermal stability of certain impurities.

2. GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms (or equivalent), 30m x 0.25mm ID, 0.25µm film thickness
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Deconvolute Spectral Deconvolution TIC->Deconvolute LibrarySearch NIST Library Search Deconvolute->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Workflow for GC-MS impurity identification in this compound.

Potential Impurities in this compound

Based on common synthetic routes, the following impurities may be present in this compound samples:

  • Starting Material Related:

    • p-Anisidine

    • 4-Hydroxy-6-methoxyquinoline

  • Process Related (By-products):

    • Isomeric chloro-methoxyquinolines (e.g., 2-Chloro-6-methoxyquinoline)

    • Di-chlorinated quinolines

    • Hydroxy-chloro-methoxyquinolines

  • Degradation Products:

    • 6-Methoxyquinolin-4-one (hydrolysis product)

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH close to the pKa of the analyte.- Column overload.- Use a highly end-capped column.- Adjust mobile phase pH (for basic quinolines, a lower pH of 2.5-4 is often beneficial).- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%).- Reduce sample concentration.
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable column selectivity.- Gradient profile not optimized.- Adjust the organic modifier (acetonitrile vs. methanol) or the mobile phase pH.[1]- Try a different stationary phase (e.g., C8 or Phenyl).- Optimize the gradient slope and duration.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use fresh, high-purity solvents and additives.- Implement a robust needle wash procedure in the autosampler.- Run a blank gradient to identify the source of contamination.
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven for stable temperature control.- Equilibrate the column for a sufficient time before injections.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner.- Trim the first few centimeters of the analytical column.- Consider derivatization of active compounds.
Low Response / No Peaks - Inlet or column contamination.- Analyte degradation in the hot inlet.- MS source contamination.- Perform inlet maintenance (replace liner and septum).- Lower the inlet temperature if possible.- Clean the MS ion source.
Baseline Noise/Drift - Carrier gas impurities.- Column bleed.- Contaminated MS source.- Ensure high-purity carrier gas and use gas purifiers.- Condition the column according to the manufacturer's instructions.- Bake out the MS system.
Inconsistent Retention Times - Leaks in the GC system.- Fluctuations in carrier gas flow or oven temperature.- Perform a leak check of the system.- Verify the performance of the electronic pressure control and oven temperature programming.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for impurity profiling of this compound, HPLC or GC-MS?

A: Both techniques are valuable and often complementary. HPLC is generally the primary technique for quantitative analysis of non-volatile impurities and degradation products.[2] GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. The choice depends on the specific impurities you expect to find.

Q2: How can I identify unknown impurity peaks in my chromatogram?

A: For HPLC, coupling the system to a mass spectrometer (LC-MS) is the most effective way to obtain molecular weight and structural information for unknown peaks.[3] For GC-MS, the fragmentation pattern obtained from EI can be searched against spectral libraries like NIST for putative identification.

Q3: What are the key parameters to consider during HPLC method development for impurity analysis?

A: The most critical parameters influencing selectivity are the type of stationary phase, the pH of the mobile phase (for ionizable compounds like quinolines), and the organic modifier.[1] Temperature and gradient slope are also important for optimizing the separation.[1]

Q4: What is method validation and why is it important for impurity analysis?

A: Analytical method validation is the documented process of demonstrating that an analytical method is suitable for its intended purpose.[4] It is a regulatory requirement and ensures the reliability, accuracy, and precision of the data generated for impurity quantification.[4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

Q5: My this compound sample shows a new peak after storage. What could it be?

A: A new peak appearing upon storage is likely a degradation product. For this compound, hydrolysis of the chloro group to a hydroxyl group, forming 6-Methoxyquinolin-4-one, is a plausible degradation pathway. Stability studies under various stress conditions (acid, base, oxidation, heat, light) can help to confirm the identity of degradation products.

References

strategies to minimize decomposition of 4-Chloro-6-methoxyquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-6-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound is susceptible to three primary decomposition pathways:

  • Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic attack by water, especially under non-neutral pH and at elevated temperatures, leading to the formation of 4-hydroxy-6-methoxyquinoline.[1]

  • Dehalogenation: This involves the removal of the chlorine atom. A common form is hydrodehalogenation, where the chlorine is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-coupling reactions.[2]

  • Photodecomposition: Like many aromatic compounds, this compound can be sensitive to light, which can lead to the formation of various degradation products. Forced degradation studies on the related compound hydroxychloroquine have shown that photolytic conditions can lead to dechlorination and other structural changes.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] It is also advisable to protect it from light by using an amber vial or storing it in the dark.[5] For long-term storage, refrigeration (2-8°C) is recommended.[6]

Q3: What are the initial signs of decomposition in my sample of this compound?

A3: Visual inspection may reveal a change in color or the appearance of solid impurities. However, the most reliable way to detect decomposition is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][7] These methods can reveal the presence of new, unwanted compounds in your sample.

Q4: Can the solvent I use in my reaction contribute to the decomposition of this compound?

A4: Yes, certain solvents can promote decomposition. For example, protic solvents like alcohols can act as hydride sources in palladium-catalyzed reactions, leading to hydrodehalogenation.[2] Nucleophilic solvents such as methanol or ethanol can also react with 4-chloroquinolines under basic conditions or at high temperatures, resulting in the formation of alkoxy-substituted byproducts.[1]

Troubleshooting Guides

Issue 1: Low Yield and/or Presence of 4-hydroxy-6-methoxyquinoline in the Reaction Mixture
Possible Cause Troubleshooting Step
Hydrolysis due to the presence of water in the reaction.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible. Neutralize the reaction mixture before workup if possible.
Reaction conditions are too harsh (high temperature, prolonged reaction time).1. Lower the reaction temperature and monitor the reaction progress closely. 2. Optimize the reaction time to avoid prolonged exposure to harsh conditions after the reaction is complete.
Use of a strong base in the presence of water.1. Consider using a non-nucleophilic, anhydrous base. 2. If a basic aqueous workup is required, use a milder base and keep the temperature low.
Issue 2: Formation of 6-methoxyquinoline (Hydrodehalogenation byproduct) in Palladium-Catalyzed Cross-Coupling Reactions
Possible Cause Troubleshooting Step
The solvent is acting as a hydride source (e.g., alcohols, DMF).[2]1. Switch to aprotic, non-polar solvents like toluene or dioxane.
The base used is promoting the formation of palladium-hydride species.[2]1. Use weaker inorganic bases such as K₃PO₄ or K₂CO₃ instead of strong alkoxide bases.[8]
The phosphine ligand is not optimal for the substrate.1. Employ bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos, which can promote the desired reductive elimination over hydrodehalogenation.
High reaction temperature is favoring the dehalogenation pathway.1. Attempt the reaction at a lower temperature.
Issue 3: General Sample Degradation and Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Photodecomposition from exposure to light.1. Protect the reaction vessel from light by wrapping it in aluminum foil. 2. Work in a fume hood with the sash lowered and the lights turned off if possible.
Thermal decomposition due to excessive heat.1. Carefully control the reaction temperature and avoid localized overheating. 2. Use an oil bath for uniform heating.
Impure starting material or reagents.1. Verify the purity of the this compound and all other reagents before starting the reaction. 2. Purify the starting material if necessary.
Incompatible reagents leading to side reactions.1. Review the compatibility of all reagents used in the reaction. 2. Consult the literature for similar reactions to identify potentially problematic combinations.

Data Presentation

Table 1: General Stability of Haloaromatics Under Forced Degradation Conditions
Stress Condition Typical Observation for Haloaromatics Potential Decomposition Products
Acidic Hydrolysis (e.g., 0.1 M HCl, heat)Degradation is possible, leading to hydrolysis of the chloro group.4-hydroxy-6-methoxyquinoline
Basic Hydrolysis (e.g., 0.1 M NaOH, heat)Degradation is generally faster than under acidic conditions.4-hydroxy-6-methoxyquinoline
Oxidative Stress (e.g., 3% H₂O₂, room temp)The quinoline ring system may be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.[2]This compound-N-oxide, various ring-opened products
Thermal Stress (e.g., >100 °C)Decomposition can occur, with the specific products depending on the temperature and atmosphere.Complex mixture of byproducts
Photolytic Stress (ICH Q1B guidelines)[7][9]Degradation is likely, potentially involving dechlorination and other rearrangements.[2]6-methoxyquinoline, hydroxylated derivatives, and other photoproducts

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage.

  • Storage: Store the compound in a tightly sealed, amber glass vial in a cool (2-8°C), dry, and dark place.[6]

  • Handling: When weighing and handling the solid, do so in a well-ventilated area, avoiding the generation of dust.[3] Minimize exposure to atmospheric moisture and light.

  • Inert Atmosphere: For long-term storage or for highly sensitive reactions, consider storing the compound under an inert atmosphere (e.g., in a desiccator or glovebox).

Protocol 2: Optimized Nucleophilic Aromatic Substitution (SNAr) with Minimized Hydrolysis

This protocol is designed to minimize the formation of the 4-hydroxy byproduct.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.0 eq).

  • Solvent and Nucleophile Addition: Add an anhydrous aprotic solvent (e.g., DMF or acetonitrile). Add the desired nucleophile (e.g., an amine, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at the lowest effective temperature (start with room temperature and gently heat if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base. Quench the reaction by adding it to cold water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

This protocol is optimized to reduce the formation of the 6-methoxyquinoline byproduct.[2][8]

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky, electron-rich phosphine ligand (e.g., XPhos, 4 mol%), and a mild inorganic base (e.g., K₃PO₄, 2.0 eq).[2]

  • Inerting the System: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed aprotic solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by GC-MS to check for the formation of the dehalogenated byproduct.[2]

  • Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualization

Decomposition_Pathways Decomposition Pathways of this compound A This compound B 4-Hydroxy-6-methoxyquinoline A->B Hydrolysis (H₂O, H⁺ or OH⁻, Heat) C 6-Methoxyquinoline A->C Dehalogenation ([H⁻] source, Pd catalyst) D Photodegradation Products (e.g., N-oxides, ring-opened species) A->D Photodecomposition (Light, hν)

Caption: Major decomposition pathways of this compound.

Experimental_Workflow Workflow to Minimize Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start storage Proper Storage (Cool, Dry, Dark) start->storage reagents Use Anhydrous/Pure Reagents storage->reagents setup Inert Atmosphere Setup reagents->setup conditions Optimized Conditions (Temp, Solvent, Base, Ligand) setup->conditions monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) conditions->monitoring workup Mild Workup (Low Temp, Quick) monitoring->workup purification Purification workup->purification end Stable Product purification->end

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Chloro-6-methoxyquinoline and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-6-methoxyquinoline is presented, alongside a comparison with key analogous quinoline structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive dataset for the structural elucidation and characterization of this important heterocyclic scaffold.

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Understanding the precise substitution patterns and electronic environments of quinoline derivatives is paramount for structure-activity relationship (SAR) studies. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound and compares it with quinoline, 6-methoxyquinoline, and 4-chloroquinoline to elucidate the influence of the chloro and methoxy substituents on the chemical shifts of the quinoline ring system.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum of quinoline is characterized by a series of signals in the aromatic region. The introduction of substituents at the 4- and 6-positions in this compound leads to predictable yet significant changes in the chemical shifts and coupling constants of the ring protons. The table below summarizes the ¹H NMR data for this compound and its analogues in CDCl₃.

Proton This compound Quinoline 6-Methoxyquinoline 4-Chloroquinoline
H-2 8.65 (d, J = 4.8 Hz)8.93 (dd, J = 4.2, 1.7 Hz)8.78 (dd, J = 4.2, 1.7 Hz)8.81 (d, J = 4.8 Hz)
H-3 7.45 (d, J = 4.8 Hz)7.42 (dd, J = 8.2, 4.2 Hz)7.32 (dd, J = 8.3, 4.2 Hz)7.50 (d, J = 4.8 Hz)
H-5 7.28 (d, J = 2.8 Hz)7.78 (d, J = 8.2 Hz)7.36 (d, J = 2.8 Hz)8.12 (d, J = 8.5 Hz)
H-7 7.40 (dd, J = 9.2, 2.8 Hz)7.56 (ddd, J = 8.4, 6.9, 1.4 Hz)7.36 (dd, J = 9.1, 2.8 Hz)7.63 (ddd, J = 8.5, 6.9, 1.4 Hz)
H-8 8.01 (d, J = 9.2 Hz)8.12 (d, J = 8.4 Hz)8.01 (d, J = 9.1 Hz)8.03 (d, J = 8.5 Hz)
-OCH₃ 3.91 (s)-3.93 (s)-
Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The electron-withdrawing chlorine atom and the electron-donating methoxy group in this compound are expected to significantly influence the chemical shifts of the carbon atoms in their vicinity. The table below presents the ¹³C NMR data for the comparison compounds in CDCl₃. As noted, experimental data for this compound is not available.

Carbon Quinoline 6-Methoxyquinoline 4-Chloroquinoline
C-2 150.2149.5151.3
C-3 121.1121.3122.9
C-4 136.1135.2142.3
C-4a 128.2128.8129.1
C-5 126.5122.1129.5
C-6 129.4157.8129.8
C-7 127.7104.5126.9
C-8 129.4130.6130.3
C-8a 148.3144.5149.5
-OCH₃ -55.4-

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • To ensure the complete dissolution of the sample, gently swirl or vortex the vial.

  • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used to ensure proper relaxation of quaternary carbons.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei.

Structural Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR spectral assignments.

Caption: Structure of this compound with atom numbering.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering a unique molecular fingerprint through fragmentation analysis. This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-6-methoxyquinoline, drawing upon data from related quinoline derivatives to predict its behavior under electron ionization.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The primary fragmentation pathways for this compound are expected to involve the initial loss of its substituents—the chloro and methoxy groups—followed by fragmentation of the quinoline ring itself.

Key Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group.[3] This would result in a fragment ion at m/z 178.

  • Loss of a Chlorine Radical (•Cl): The cleavage of the carbon-chlorine bond would lead to the loss of a chlorine radical, producing a fragment at m/z 158.[3]

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide, a common fragmentation for oxygen-containing heterocyclic compounds.[2][3] This would lead to a fragment at m/z 150.

  • Loss of Hydrogen Cyanide (HCN): The quinoline ring itself is known to undergo fragmentation by losing a molecule of hydrogen cyanide, a characteristic fragmentation for many nitrogen-containing aromatic heterocycles.[1] This could occur from various fragment ions.

Comparative Fragmentation Data

To provide a comparative context, the following table summarizes the predicted key fragments for this compound and observed fragments for a structurally related compound, 4-Chloro-6-methoxy-2-methylquinoline.[4]

Fragment IonPredicted m/z for this compoundObserved m/z for 4-Chloro-6-methoxy-2-methylquinoline[4]Proposed Neutral Loss
[M]⁺• 193/195207/209-
[M-CH₃]⁺ 178/180192/194•CH₃
[M-Cl]⁺ 158172•Cl
[M-CH₃-CO]⁺ 150/152164/166•CH₃, CO
[M-Cl-HCN]⁺ 131145•Cl, HCN

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a characteristic signature in the mass spectrum.

Experimental Protocols

The following is a representative experimental protocol for the analysis of quinoline derivatives by Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methods for similar compounds.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M]⁺• m/z 193/195 This compound F1 [M-CH₃]⁺ m/z 178/180 M->F1 - •CH₃ F2 [M-Cl]⁺ m/z 158 M->F2 - •Cl F3 [M-CH₃-CO]⁺ m/z 150/152 F1->F3 - CO F4 [M-Cl-HCN]⁺ m/z 131 F2->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

References

comparing the reactivity of 4-Chloro-6-methoxyquinoline with other haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged structure, particularly through reactions involving halogenated intermediates, is critical for the synthesis of novel molecular entities. This guide provides an objective comparison of the reactivity of 4-Chloro-6-methoxyquinoline with other haloquinoline analogues, focusing on key transformations essential for drug discovery and development. The analysis is supported by established chemical principles and representative experimental data from analogous systems.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. In these reactions, the reactivity of the haloquinoline substrate is paramount and is primarily dictated by the nature of the halogen atom.

The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl .[1][2][3] This trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond; the weaker C-I and C-Br bonds are cleaved more readily by the palladium catalyst than the stronger C-Cl bond.[3]

Consequently, this compound is a more challenging substrate for these transformations compared to its bromo and iodo counterparts. Achieving high yields with chloroquinolines often necessitates more robust catalytic systems, including bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), stronger bases, and higher reaction temperatures to facilitate the difficult oxidative addition step.[1][3]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. The lower reactivity of 4-chloroquinolines requires carefully optimized conditions. The following table provides a qualitative and quantitative comparison based on data from analogous halo-heterocyclic systems.

Haloquinoline SubstrateRelative ReactivityTypical Catalyst SystemConditionsRepresentative Yield
4-Iodo -6-methoxyquinolineHighestPd(PPh₃)₄ or PdCl₂(dppf)Mild (e.g., 80-90 °C)>90%
4-Bromo -6-methoxyquinolineIntermediatePd(PPh₃)₄ or Pd(OAc)₂ / LigandModerate (e.g., 90-100 °C)85-95%[4]
4-Chloro -6-methoxyquinolineLowestPd₂(dba)₃ / XPhos or SPhosForcing (e.g., >100 °C)60-85%*

*Yields for chloro-substrates are highly dependent on the specific ligand and catalyst system employed. Data is inferred from studies on analogous, challenging aryl chlorides.[3]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forges C-N bonds, crucial for synthesizing a vast array of bioactive molecules. Similar to the Suzuki coupling, the reactivity is highly dependent on the halogen. Selective amination is possible on dihaloquinolines, targeting the more reactive C-Br bond while leaving a C-Cl bond intact for subsequent reactions.[5][6]

Haloquinoline SubstrateRelative ReactivityTypical LigandBaseRepresentative Yield
4-Bromo -6-methoxyquinolineHighXantphos, BINAPNaOtBu, Cs₂CO₃High (>90%)
4-Chloro -6-methoxyquinolineLowXPhos, RuPhos, BrettPhosNaOtBu, LHMDSModerate to High (65-95%)*[5]

*High yields for chloro-substrates are achievable but require specialized, sterically hindered phosphine ligands designed for activating C-Cl bonds.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[7]

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr is often reversed: F > Cl > Br > I .[8][9] This is because the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon. The high electronegativity of fluorine creates a more polarized C-F bond, making the carbon atom more electrophilic and accelerating the nucleophilic attack. The strength of the C-X bond, which is broken in a later, faster step, has less influence on the overall reaction rate.[8]

Therefore, this compound is a highly effective substrate for SNAr reactions, allowing for the facile introduction of a wide range of amine, alcohol, and thiol nucleophiles.

Haloquinoline SubstrateRelative Reactivity in SNArKey Influencing Factor
4-Fluoro -6-methoxyquinolineHighestHigh C-F bond polarization
4-Chloro -6-methoxyquinolineHighGood balance of polarization and leaving group ability
4-Bromo -6-methoxyquinolineIntermediateWeaker C-Br bond polarization
4-Iodo -6-methoxyquinolineLowestLowest C-I bond polarization

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol is a general guideline for challenging chloro-heteroaryl substrates and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 eq relative to Pd), and a finely ground base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq) to an oven-dried Schlenk tube or microwave vial.

  • Reagent Addition: Add the this compound (1.0 eq) and the desired boronic acid or boronic ester (1.2-1.5 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

This protocol utilizes a robust catalyst system suitable for activating C-Cl bonds.

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.4 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Add the this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 90-110 °C) for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol can be performed with conventional heating or microwave irradiation for accelerated results.

  • Reagent Combination: In a reaction vial, combine this compound (1.0 eq) and the desired nucleophile (e.g., a primary or secondary amine, 1.5 eq).

  • Solvent/Base: Add a suitable solvent (e.g., NMP, DMSO, or n-butanol) and, if necessary, a base (e.g., K₂CO₃ or DIPEA, 2.0 eq) to scavenge the HCl byproduct.

  • Reaction (Microwave): Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 15-60 minutes.

  • Reaction (Conventional): Heat the mixture at an elevated temperature (e.g., 100-150 °C) and monitor by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration or extract the aqueous phase with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizing Reactivity Trends

The following diagrams illustrate the key factors influencing the reactivity of haloquinolines in the discussed transformations.

G cluster_pd Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_rate Rate-Determining Step: Oxidative Addition (C-X Cleavage) reactivity_order_pd Reactivity Order: I > Br > Cl pd_rate->reactivity_order_pd Governed by C-X Bond Energy iodo Iodoquinoline reactivity_order_pd->iodo Fastest bromo Bromoquinoline reactivity_order_pd->bromo Intermediate chloro Chloroquinoline reactivity_order_pd->chloro Slowest (Requires activated catalyst) snar_rate Rate-Determining Step: Nucleophilic Attack reactivity_order_snar Reactivity Order: F > Cl > Br > I snar_rate->reactivity_order_snar Governed by C-X Bond Polarization fluoro Fluoroquinoline reactivity_order_snar->fluoro Fastest chloro_snar Chloroquinoline reactivity_order_snar->chloro_snar Fast bromo_snar Bromoquinoline reactivity_order_snar->bromo_snar Intermediate G start Haloquinoline Substrate decision Choose Reaction Type start->decision pd_coupling Pd-Catalyzed Cross-Coupling decision->pd_coupling C-C / C-N bond snar Nucleophilic Aromatic Substitution (SNAr) decision->snar C-Nu bond pd_outcome Reactivity: I > Br > Cl (C-X Bond Energy) pd_coupling->pd_outcome snar_outcome Reactivity: F > Cl > Br (Electronegativity) snar->snar_outcome product_pd C-C or C-N Bond Formation pd_outcome->product_pd product_snar C-Nu Bond Formation snar_outcome->product_snar

References

Unveiling the Biological Promise of 4-Chloro-6-methoxyquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the discovery of novel therapeutic agents. This guide provides a detailed comparison of the biological activities of 4-Chloro-6-methoxyquinoline derivatives against other notable quinoline compounds, supported by experimental data and detailed methodologies. We explore their potential across anticancer, antimalarial, and antimicrobial applications, offering a comprehensive resource for advancing drug discovery efforts.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of various quinoline derivatives, providing a comparative landscape of their potency. The data, collated from multiple studies, highlights the therapeutic potential of this compound analogs in relation to other key quinoline structures.

Anticancer Activity

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a significant area of research. Many of these compounds exert their effects through the inhibition of critical signaling pathways, such as those mediated by tyrosine kinases.[1] The half-maximal inhibitory concentration (IC50) is a key metric for comparing their anticancer potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Anilino-8-methoxy-2-phenylquinoline Derivative (Compound 11)HCT-116 (Colon)0.07Gefitinib-
MCF7 (Breast)<0.01
MDA-MB-435 (Breast)<0.01
4-Anilino-6-methoxy-2-phenylquinoline Derivative (Compound 1)-3.89--
4-Anilinoquinolinylchalcone Derivative (4a)MDA-MB-231 (Breast)0.11--
4-Anilino-7-fluoro/8-methoxyquinoline Derivatives (1a-g, 2c, 2e, 2i)HeLa, BGC823Superior to GefitinibGefitinib-
4-Anilino-6,7-dimethoxy quinazoline Derivative (RB1)HCT116, K562, SKBR3PotentCisplatinComparable

Note: The data presented is a synthesis from multiple sources for illustrative comparison.[2][3][4][5][6] Direct comparison of absolute values should be done with caution as experimental conditions may vary between studies.

Antimalarial Activity

Quinolines, famously represented by chloroquine, have a long history in the fight against malaria. Their primary mechanism often involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[7] The emergence of drug-resistant strains necessitates the development of new quinoline-based antimalarials.

CompoundP. falciparum StrainIC50 (µM)Reference CompoundIC50 (µM)
4-Aminoquinoline-pyrimidine hybridW2 (Chloroquine-resistant)0.033Chloroquine0.370
Quinoline-sulfonamide hybridK1 (Chloroquine-resistant)0.36--
8-Amino-6-methoxyquinoline—tetrazole hybrid (Compound 22)NF540.324--
6-Chloro-2-arylvinylquinoline (Compound 29)Dd2 (Multi-drug resistant)0.0048--
Acridone Derivative (T111)D6 (Chloroquine-sensitive)0.000028Atovaquone-

Note: This table presents a selection of data to illustrate the potency of various quinoline scaffolds.[8][9][10][11] IC50 values can vary based on the specific parasite strain and assay conditions.

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in antimicrobial drug discovery. Fluoroquinolones are a major class of synthetic antibiotics.[12] Research into new quinoline derivatives aims to overcome growing antimicrobial resistance. The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial and antifungal activity.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l)E. coli7.812--
C. albicans31.125
Quinoline-3-carbonitrile DerivativeE. coli4--
8-Hydroxyquinoline Derivative (PH176)MRSA (MIC90)32--
Naphthoquinone-derivative (6c)MRSA1.25-2.5Vancomycin1

Note: The presented MIC values are indicative of the antimicrobial potential of different quinoline derivatives.[13][14][15][16]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are methodologies for key assays cited in this guide.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, K-562) in 96-well plates at a density of 2.5 x 10³ cells/100 µL/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Gefitinib, Cisplatin) for a specified period (e.g., 24 or 48 hours).[4][18]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation)

This radiometric assay measures the incorporation of [³H]-hypoxanthine by the malaria parasite, which is essential for its growth and proliferation. Inhibition of this process is indicative of antimalarial activity.[19]

  • Parasite Culture: Culture Plasmodium falciparum strains (e.g., D6, W2, Dd2) in human erythrocytes in a low-hypoxanthine medium.

  • Drug Dilution: Prepare serial dilutions of the test compounds in 96-well plates.

  • Infection and Treatment: Add the parasitized erythrocytes to the wells containing the test compounds and incubate in a low-oxygen environment.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for a further 24-48 hours.

  • Harvesting and Scintillation Counting: Harvest the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, representing the drug concentration required to inhibit parasite growth by 50% compared to untreated controls.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) from a fresh culture.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Science: Pathways and Processes

To further elucidate the context of this research, the following diagrams, generated using Graphviz, illustrate key experimental workflows and a representative signaling pathway targeted by quinoline derivatives.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treatment Compound Treatment (24-48h) culture->treatment compound Quinoline Derivatives (Serial Dilutions) compound->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan Formazan Crystal Formation mtt_add->formazan solubilize Solubilize Crystals (DMSO) formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for in vitro anticancer cytotoxicity (MTT) assay.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Result Determination microbe Microbial Strain (Bacteria/Fungi) inoculum Standardized Inoculum microbe->inoculum inoculate Inoculation of 96-well plates inoculum->inoculate compound Quinoline Derivatives (2-fold Dilutions) compound->inoculate incubate Incubation (e.g., 37°C, 24h) inoculate->incubate visual Visual Inspection for Growth incubate->visual mic Determine MIC visual->mic

Caption: Workflow for antimicrobial susceptibility testing.

Signaling_Pathway_EGFR EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Ligand Binding Quinoline 4-Anilinoquinoline Derivative Quinoline->P_EGFR Inhibition RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of EGFR signaling pathway by 4-anilinoquinolines.

Conclusion

This comparative guide underscores the significant biological potential of this compound derivatives and the broader quinoline class. The presented data reveals their promise as scaffolds for the development of novel anticancer, antimalarial, and antimicrobial agents. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and comparative studies. The continued exploration of structure-activity relationships within the quinoline family, facilitated by the methodologies and data presented here, will undoubtedly pave the way for the next generation of therapeutics.

References

Comparative Guide to the Structural Confirmation of 4-Chloro-6-methoxyquinoline Derivatives: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the three-dimensional structure of pharmacologically active molecules is a cornerstone of modern drug discovery and development. Quinoline derivatives, particularly substituted 4-Chloro-6-methoxyquinolines, represent a significant class of compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Accurate structural confirmation is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection.

This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for determining the solid-state structure of 4-Chloro-6-methoxyquinoline derivatives, benchmarked against complementary spectroscopic techniques essential for comprehensive characterization in solution and solid states.

Definitive Structure Determination: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for providing the precise three-dimensional arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular conformation with high precision. This technique is considered the "gold standard" for absolute structure confirmation.[2]

Experimental Data: 4-Chloro-6,7-dimethoxyquinoline

The following table summarizes the key crystallographic data for a representative compound, 4-Chloro-6,7-dimethoxyquinoline, a crucial intermediate in the synthesis of tyrosine kinase inhibitors like Cabozantinib.[3]

Parameter4-Chloro-6,7-dimethoxyquinoline
Chemical Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.65 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.5530 (17) Å, b = 4.6499 (7) Å, c = 18.274 (3) Å, β = 105.786 (2)°
Volume (V) 1026.4 (3) ų
Molecules per unit cell (Z) 4
Temperature 296 K
R-factor 0.037
Data sourced from a single-crystal X-ray study of 4-Chloro-6,7-dimethoxyquinoline.[3][4]

The data reveals that the molecule is nearly planar.[4] Such detailed structural information is invaluable for computational modeling and rational drug design, particularly in understanding how a molecule might interact with a biological target like a receptor tyrosine kinase.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals of the purified this compound derivative are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a suitable solvent (e.g., methanol), vapor diffusion, or cooling of a saturated solution.[2][4]

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen (e.g., to 123 K) to minimize thermal vibration.[5] It is then irradiated with a monochromatic X-ray beam (e.g., Cu-Kα or Mo-Kα radiation).[4][5] The crystal is rotated, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data to yield the final, precise atomic coordinates.[2]

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound Derivative crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Mount Single Crystal crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement & Validation structure_solution->refinement final_structure Final 3D Structure (CIF file) refinement->final_structure

A generalized workflow for single-crystal X-ray structure determination.

Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography provides an unambiguous solid-state structure, it is often complemented by spectroscopic methods that offer crucial structural information, particularly for the compound in solution. These methods are indispensable for routine characterization, purity assessment, and confirming that the bulk material corresponds to the crystallized structure.[1]

Data Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following table compares the type of structural information obtained from different analytical techniques for a hypothetical this compound derivative.

TechniquePrincipleInformation ObtainedState
X-ray Crystallography X-ray diffraction from a single crystalDefinitive 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[6]Solid
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HMBC), spatial proximity (NOESY).[7]Solution
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[1]Gas
Infrared (IR) Spectroscopy Vibrational and rotational transitionsPresence of specific functional groups (e.g., C-O, C-Cl, aromatic C=C).[8]Solid/Liquid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating molecular structure in solution.[1] For this compound derivatives, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. For a compound like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, distinct signals would be expected for the aromatic protons, the methoxy protons, and the methyl protons.[9]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all signals and piecing together the molecular structure.[7]

Mass Spectrometry (MS)

MS is a highly sensitive technique used to determine the molecular weight of a compound.[1] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrations of specific bonds. For a this compound derivative, one would expect to see characteristic peaks for aromatic C-H and C=C stretching, C-O stretching of the methoxy group, and C-Cl stretching.[8]

Experimental Protocols: Spectroscopic Analysis

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis. Chemical shifts are reported in parts per million (ppm).[1]

2. Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.[1]

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Determine the exact mass of the molecular ion peak and compare it with the calculated mass for the proposed molecular formula.[1]

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

A Synergistic Workflow for Unambiguous Structure Confirmation

In practice, these techniques are not used in isolation. A logical workflow combining spectroscopic analysis with X-ray crystallography ensures a comprehensive and irrefutable structural determination of novel this compound derivatives.

synergistic_workflow cluster_initial Initial Characterization cluster_nmr Detailed Structural Elucidation cluster_final Absolute Structure Confirmation synthesis Synthesized Compound ms MS / HRMS Analysis synthesis->ms ir IR Spectroscopy synthesis->ir nmr_1d 1D NMR (¹H, ¹³C) ms->nmr_1d ir->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d proposed_structure Proposed Structure nmr_2d->proposed_structure crystallography Single-Crystal X-ray Crystallography proposed_structure->crystallography confirmed_structure Confirmed 3D Structure crystallography->confirmed_structure

Integrated workflow for the structural confirmation of new chemical entities.

Conclusion

For the structural confirmation of this compound derivatives, single-crystal X-ray crystallography stands as the definitive method, providing precise and unambiguous three-dimensional atomic data.[2] This information is critical for detailed structure-based drug design. However, a comprehensive characterization relies on a synergistic approach. Spectroscopic techniques, including NMR, MS, and IR, are indispensable for elucidating the structure in solution, confirming the molecular formula, identifying functional groups, and ensuring the purity and identity of the bulk sample.[1][7] The integration of these methods provides the robust and complete structural data package required by researchers, scientists, and drug development professionals to advance promising compounds through the discovery pipeline.

References

A Comparative Guide to the Analytical Validation of 4-Chloro-6-methoxyquinoline Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Chloro-6-methoxyquinoline is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) stands out as a precise, reliable, and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC methods for purity assessment, supported by experimental data for a closely related analogue, 4-Chloro-6,7-dimethoxyquinoline, offering a robust framework for validation.

The selection of an appropriate analytical method is paramount for guaranteeing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document details the validation parameters and experimental protocols for two distinct reversed-phase HPLC methods, highlighting their respective strengths for purity analysis and impurity profiling.

Methodology Comparison: Reversed-Phase HPLC

The most common approach for analyzing quinoline derivatives is reversed-phase HPLC. The primary difference between the methods often lies in the choice of stationary phase (the column) and the elution mode (isocratic or gradient). Below is a comparison of two methods utilizing C18 and C8 columns, respectively. While the data presented is for the analogue 4-Chloro-6,7-dimethoxyquinoline, the principles and validation parameters are directly applicable.

A comparison between a C18 column with gradient elution and a C8 column with isocratic elution reveals trade-offs between resolution, speed, and simplicity. The C18 method generally provides higher resolving power for a broader range of impurities, while the C8 method offers a faster analysis time suitable for routine quality control.[1]

cluster_Method1 Method 1: C18 Column cluster_Method2 Method 2: C8 Column cluster_Shared Shared Goal M1_Column Column: InertSustain C18 M1_Elution Elution: Gradient M1_Advantage Advantage: High Resolution for Complex Impurity Profiles M1_Elution->M1_Advantage M1_Disadvantage Disadvantage: Longer Run Time (15 min) M1_Elution->M1_Disadvantage Goal Purity Assessment of this compound M1_Advantage->Goal M2_Column Column: C8 M2_Elution Elution: Isocratic M2_Advantage Advantage: Faster Analysis (10 min), Simpler Method M2_Elution->M2_Advantage M2_Disadvantage Disadvantage: Potentially Lower Resolution for Some Impurities M2_Elution->M2_Disadvantage M2_Advantage->Goal

Caption: Comparison of C18 and C8 HPLC Methods.
Quantitative Data Summary

The performance of each HPLC method is evaluated based on several key validation parameters as defined by the International Conference on Harmonisation (ICH) guidelines.[2][3] The following table summarizes these parameters for the two compared methods.

ParameterMethod 1: Reversed-Phase C18Method 2: Reversed-Phase C8Acceptance Criteria
Column InertSustain C18 (250mm x 4.6mm, 5µm)C8 (150mm x 4.6mm, 5µm)N/A
Mobile Phase A: WaterB: Methanol/Acetic Acid (100:0.1)A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileN/A
Elution GradientIsocraticN/A
Flow Rate 0.8 mL/min1.0 mL/minN/A
Detection UV at 220 nmUV at 254 nmN/A
Run Time 15 min10 minN/A
Retention Time ~3.5 min~4.2 min%RSD ≤ 1.0%
Resolution > 2.0> 1.8≥ 1.5
Tailing Factor < 1.2< 1.5≤ 2.0
Linearity (R²) > 0.999> 0.999≥ 0.999[2]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%≤ 2.0%[2]

Data adapted from a comparative guide for 4-Chloro-6,7-dimethoxyquinoline.[1]

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and facilitate method implementation.

Analytical Validation Workflow

The process of validating an analytical method follows a structured workflow to ensure its suitability for the intended purpose. This involves assessing various performance characteristics to demonstrate that the method is reliable, reproducible, and accurate.[4]

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Reference Standard & Sample Preparation B Mobile Phase Preparation & System Equilibration I System Suitability Test (SST) B->I C Specificity & Selectivity D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H J Data Acquisition & Processing H->J I->C K Validation Report Generation J->K

Caption: General Workflow for HPLC Method Validation.
Method 1: Reversed-Phase C18 with Gradient Elution

This method is designed to provide high resolving power, making it ideal for separating the main compound from a wide range of potential process-related impurities and degradation products.[1]

  • Column: InertSustain C18 (250mm x 4.6mm, 5µm)[1][5]

  • Mobile Phase A: Water[1][5]

  • Mobile Phase B: Methanol/Acetic Acid (100:0.1, v/v)[1][5]

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-10 min: Ramp to 10% A, 90% B

    • 10-15 min: Hold at 10% A, 90% B

  • Flow Rate: 0.8 mL/min[1][5]

  • Column Temperature: 30°C[5]

  • Detection: UV at 220 nm[1][5]

  • Injection Volume: 1 µL[1][5]

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 0.5 mg/mL.[5]

Method 2: Reversed-Phase C8 with Isocratic Elution

This alternative method uses a C8 column, which has a shorter carbon chain than C18, offering different selectivity.[1] The isocratic elution simplifies the method and shortens the run time, making it suitable for high-throughput screening or routine quality control.[1]

  • Column: C8 (150mm x 4.6mm, 5µm)[1]

  • Mobile Phase: A mixture of 0.1% Formic acid in Water and 0.1% Formic acid in Acetonitrile (specific ratio to be optimized for desired retention, e.g., 60:40 v/v).[1]

  • Elution: Isocratic[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.[1]

Alternative Analytical Techniques

While HPLC with UV detection is the workhorse for purity determination, other techniques can be employed, particularly for impurity identification and the analysis of volatile or inorganic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying unknown impurities. A mass spectrometer detector provides mass-to-charge ratio information, enabling the structural elucidation of compounds that co-elute or are present at trace levels.[6]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents, which are common process-related impurities in pharmaceutical manufacturing.[6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for detecting and quantifying elemental or inorganic impurities that may originate from catalysts or reagents used in the synthesis.[6]

The choice of analytical technique ultimately depends on the specific requirements of the analysis, including the nature of the impurities to be monitored and the stage of drug development.[1]

References

Assessing the Antiplasmodial Activity of 4-Chloro-6-methoxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium strains, necessitates the continuous exploration of novel antimalarial agents. Quinoline-based compounds have historically been a cornerstone of antimalarial chemotherapy, and synthetic analogs continue to be a promising avenue for new drug discovery. This guide provides a comparative assessment of the antiplasmodial activity of a series of 4-Chloro-6-methoxyquinoline analogs, presenting key experimental data to inform further research and development in this area.

Quantitative Comparison of Antiplasmodial Activity

The following tables summarize the in vitro and in vivo antiplasmodial activities of various 4-Chloro-6-methoxy-2-methyl-4(1H)-quinolone analogs, as reported in a study by Cross et al. (2014). The in vitro activity was assessed against chloroquine-resistant (W2) and multi-drug-resistant (TM90-C2B) strains of Plasmodium falciparum, while in vivo efficacy was determined using a Plasmodium berghei mouse model.[1][2][3][4][5][6]

In Vitro Activity Against P. falciparum Strains
Compound ID3-Position SubstituentEC50 (nM) vs. W2 Strain[1][3][4]EC50 (nM) vs. TM90-C2B Strain[1][3][4]
7 3-phenyl5.56.5
12 3-(4-fluorophenyl)4.14.5
13 3-(4-chlorophenyl)3.84.2
14 3-(4-bromophenyl)4.04.6
15 3-(4-methylphenyl)6.27.1
16 3-(4-methoxyphenyl)8.19.3
28 3-(benzo[c][7][8][9]oxadiazol-5-yl)>100080.6
29 3-(benzofuran-5-yl)24.825.1
30 3-(benzothiophen-5-yl)138129
62 3-(3-fluorophenyl)3.94.1
66 3-(3-chlorophenyl)3.53.8
67 3-(3-bromophenyl)3.74.0
In Vivo Efficacy in P. berghei Infected Mice
Compound IDDose (mg/kg)Mean Day 6 Parasitemia (%)[1][3][4]% Inhibition[1][3][4]
7 500.1>99
12 500.2>99
29 500.3>99
30 501.597
62 500.1>99
66 500.1>99
67 500.2>99
Untreated Control -58.40

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye.[8][10][11][12][13][14]

Materials:

  • Plasmodium falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes

  • 96-well microplates

  • Test compounds and control drugs (e.g., Chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. Include drug-free wells as negative controls.

  • Parasite Addition: Add synchronized ring-stage P. falciparum culture (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Following incubation, add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for at least one hour before measuring fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Suppressive Test (Peter's 4-day Test)

This is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds in a murine model.[7][9][15][16][17]

Materials:

  • Plasmodium berghei (or other rodent malaria parasite)

  • Laboratory mice (e.g., Swiss albino or CD1)

  • Test compounds and control drugs (e.g., Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally with a standardized inoculum of P. berghei-parasitized red blood cells.

  • Treatment: Administer the test compounds and control drugs orally or via the desired route once daily for four consecutive days, starting a few hours after infection. A negative control group receives only the vehicle.

  • Parasitemia Monitoring: On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the untreated control group. The dose that suppresses parasitemia by 50% (ED50) can be determined by testing a range of doses.

Mandatory Visualizations

Heme Detoxification Pathway and Mechanism of Action of 4-Aminoquinolines

G cluster_erythrocyte Infected Erythrocyte cluster_parasite Plasmodium falciparum cluster_food_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Globin Globin Hemoglobin->Globin Digestion Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Release AminoAcids Amino Acids Globin->AminoAcids Breakdown Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Heme_Buildup Heme Accumulation (Oxidative Stress) Parasite Protein\nSynthesis Parasite Protein Synthesis AminoAcids->Parasite Protein\nSynthesis Parasite_Death Parasite Death Heme_Buildup->Parasite_Death Quinoline This compound Analog Quinoline->Heme Inhibits Polymerization

Caption: Mechanism of action of 4-aminoquinolines in the parasite's food vacuole.

Experimental Workflow for In Vitro Antiplasmodial Screening

G start Start culture Synchronize P. falciparum Culture (Ring Stage) start->culture plate Prepare 96-well Plate with Serial Drug Dilutions culture->plate add_parasites Add Parasite Culture to Wells plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lysis Add Lysis Buffer with SYBR Green I incubate->lysis read Measure Fluorescence lysis->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

References

comparing the efficacy of different chlorinating agents for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chloroquinolines is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. The selection of an appropriate chlorinating agent is a critical decision that profoundly influences reaction efficiency, yield, and scalability. This guide provides an objective comparison of the efficacy of various common chlorinating agents in quinoline synthesis, supported by experimental data and detailed protocols to aid in informed reagent selection.

Executive Summary

The chlorination of quinoline precursors, primarily hydroxyquinolines and quinolinones, is a key transformation in synthetic organic chemistry. The most frequently employed chlorinating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), and N-chlorosuccinimide (NCS). Each of these reagents presents a unique profile of reactivity, substrate compatibility, and operational considerations.

  • Phosphorus Oxychloride (POCl3) is a powerful and widely used reagent, often in conjunction with N,N-dimethylformamide (DMF) in the Vilsmeier-Haack reaction. While effective, it often necessitates harsh reaction conditions, including high temperatures, and the workup can be complicated by the formation of phosphoric acid byproducts.[1]

  • Thionyl Chloride (SOCl2) is a more reactive alternative to POCl3, often allowing for milder reaction conditions and lower temperatures.[1] Its byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous, which can simplify product purification.

  • Oxalyl Chloride ((COCl)2) is another highly reactive chlorinating agent that shares similarities with thionyl chloride. Its primary advantage lies in the generation of only gaseous byproducts (carbon monoxide, carbon dioxide, and HCl), leading to a cleaner reaction profile and straightforward workup.[1]

  • N-Chlorosuccinimide (NCS) is a versatile and solid reagent that is easier to handle than its liquid counterparts. It is particularly effective for the chlorination of electron-rich aromatic systems and can be a milder alternative for certain substrates.[2]

Performance Comparison of Chlorinating Agents

The selection of a chlorinating agent is highly dependent on the specific quinoline substrate and the desired outcome. The following table summarizes available quantitative data for the synthesis of 2-chloro-3-formylquinolines from various N-arylacetamides via the Vilsmeier-Haack reaction. It is important to note that direct comparative studies under identical conditions for all agents are limited in the literature.

Starting Material (N-Arylacetamide)Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
m-MethoxyacetanilidePOCl3 / DMFNeat90-89[1]
AcetanilidePOCl3 / DMFNeat90472
p-MethylacetanilidePOCl3 / DMFNeat90678
m-MethylacetanilidePOCl3 / DMFNeat90385
o-MethylacetanilidePOCl3 / DMFNeat90865
p-ChloroacetanilidePOCl3 / DMFNeat901055
m-ChloroacetanilidePOCl3 / DMFNeat90868
o-ChloroacetanilidePOCl3 / DMFNeat901245
p-BromoacetanilidePOCl3 / DMFNeat901052
m-BromoacetanilidePOCl3 / DMFNeat90865
o-BromoacetanilidePOCl3 / DMFNeat901242

Experimental Protocols

Detailed methodologies for key chlorination reactions are provided below. These protocols are adapted from established literature procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines using POCl3/DMF

This protocol is adapted from the work of Srivastava et al. for the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.[1]

Materials:

  • Substituted acetanilide

  • Phosphorus oxychloride (POCl3), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution or dilute sodium hydroxide solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.

  • Slowly add POCl3 (12 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

  • Add the substituted acetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Chlorination of a Hydroxyquinoline using Thionyl Chloride (General Procedure)

This is a general procedure for the conversion of a hydroxyquinoline or quinolinone to its corresponding chloroquinoline using thionyl chloride.

Materials:

  • Hydroxyquinoline or quinolinone

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend or dissolve the hydroxyquinoline (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-3 equivalents) dropwise to the cooled mixture. The reaction can be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for selecting a chlorinating agent, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve/suspend Hydroxyquinoline in anhydrous solvent B Add catalytic DMF (optional for SOCl2/Oxalyl Chloride) A->B C Cool to 0-5 °C B->C D Slowly add Chlorinating Agent (POCl3, SOCl2, or (COCl)2) C->D E Warm to RT and/or Reflux D->E F Monitor reaction by TLC E->F G Quench with crushed ice F->G Reaction complete H Neutralize with base G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify product J->K Chlorinating_Agent_Selection start Start: Select Chlorinating Agent for Quinoline Synthesis q1 Is the starting material an N-arylacetamide for Vilsmeier-Haack? start->q1 q2 Are mild reaction conditions and easy workup a priority? q1->q2 No a1 POCl3 / DMF q1->a1 Yes q3 Is high reactivity required and are gaseous byproducts advantageous? q2->q3 Yes q4 Is the substrate electron-rich and a solid reagent preferred? q2->q4 Consider milder options a5 Consider POCl3 for high reactivity q2->a5 No a2 SOCl2 q3->a2 SOCl2 a3 Oxalyl Chloride q3->a3 Oxalyl Chloride a4 NCS q4->a4 Yes q4->a5 No

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of 4-Chloro-6-methoxyquinoline, a halogenated quinoline derivative, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory practices.

All chemical waste, including this compound and any materials contaminated with it, must be treated as hazardous waste.[1][2] It is imperative that this compound is not disposed of down the drain or in regular trash.[2] The following procedures are designed to provide clear, step-by-step guidance for its safe handling and disposal.

Hazard and Safety Information

Proper handling and disposal of this compound require an awareness of its potential hazards. The following table summarizes key safety information.

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) [3]Harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Do not eat, drink, or smoke when using this product.[4] Wash skin thoroughly after handling.[4][5]Chemical safety goggles or face shield, nitrile or other chemically resistant gloves, lab coat, and a NIOSH-approved respirator if a fume hood is unavailable.[2]
Skin Corrosion/Irritation [3]Causes skin irritation.[3]Wear protective gloves.[4][5]
Serious Eye Damage/Eye Irritation [3]Causes serious eye irritation.[3]Wear eye protection.[4][5]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation [3]May cause respiratory irritation.[3]Work in a well-ventilated area, preferably a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure should be performed in a designated satellite accumulation area (SAA) for hazardous waste.[6][7]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials, glassware), in a dedicated, compatible, and clearly labeled waste container.[2]

  • Ensure the waste container is in good condition and has a secure, tight-fitting lid.[7]

  • Do not mix this compound waste with incompatible materials. Store halogenated organic waste separately from non-halogenated solvents.[8]

2. Labeling of Waste Containers:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Note the accumulation start date on the label.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated and properly ventilated satellite accumulation area that is at or near the point of generation.[6][7]

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.[7]

  • Keep the waste container closed at all times, except when adding waste.[1][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service to arrange for pickup and disposal.[6]

  • Follow all institutional, local, and national regulations for the disposal of halogenated organic waste.[2]

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

5. Decontamination of Empty Containers and Glassware:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of as regular trash.[1][8]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[8]

  • After triple-rinsing, deface or remove all chemical labels from the empty container before disposal.[1]

  • Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable organic solvent, with the rinsate collected as hazardous waste.[2]

6. Spill Management:

  • In the event of a minor spill, alert personnel in the immediate area.[2]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.[2]

  • Collect the contaminated absorbent material into a sealed and labeled container for hazardous waste disposal.[2]

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[2]

  • For major spills, evacuate the laboratory immediately and contact your institution's emergency response team.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Generation of This compound Waste B Is the waste in a properly labeled and sealed container? A->B C Collect waste in a dedicated, compatible container. Label with 'Hazardous Waste' and chemical name. B->C No D Store in a designated Satellite Accumulation Area (SAA) B->D Yes C->D E Is the container full or has it reached the accumulation time limit? D->E F Contact Environmental Health & Safety (EHS) or a licensed disposal service for pickup. E->F Yes I Continue to add waste to the container, keeping it closed when not in use. E->I No G Decontaminate empty containers (triple rinse) and collect rinsate as hazardous waste. F->G H Dispose of empty, defaced container as regular trash. G->H

Caption: Decision workflow for handling and disposing of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6-methoxyquinoline. Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and minimizing environmental impact. This document offers direct, procedural guidance for the operational handling and disposal of this chemical compound.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye irritation, and in some cases, serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. The required PPE for handling this compound is outlined below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and/or Face ShieldChemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[4]
Skin Protection Laboratory CoatA standard laboratory coat should be worn at all times.
Chemical-Resistant GlovesNitrile rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical or if contaminated.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working in poorly ventilated areas or when there is a potential for dust or aerosol formation.[4]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound from preparation to post-handling cleanup.

Preparation
  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[5] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

Handling and Use
  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.

  • Dissolving: When dissolving the compound, add the solvent slowly to the vessel containing the chemical to prevent splashing. If heating is necessary, use a controlled heating source such as a heating mantle.

  • General Practices: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the designated work area.[2][4] Keep the container tightly sealed when not in use.[2]

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with the chemical.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][4]

  • Laundry: Any clothing that becomes contaminated should be removed immediately and laundered separately before reuse.[2][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Compound and Contaminated Consumables Collect all waste materials, including unused compound, contaminated gloves, pipette tips, and cleaning materials, in a clearly labeled and sealed container designated for hazardous waste.[6]
Chemical Waste Disposal Dispose of the chemical waste through an authorized hazardous waste disposal facility.[4][6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, puncture and crush the containers to prevent reuse before disposing of them according to local regulations.[6]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician.[4]
Skin Contact If on skin, wash with plenty of water.[4] If skin irritation occurs, seek medical attention.[2]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[2]
Inhalation If inhaled, move the person into fresh air.[7]

Workflow for Safe Handling

The following diagram illustrates the logical flow of the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Ensure Access to Eyewash/Shower A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Dissolve/Use Compound D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Dispose of Waste via EHS G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.